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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Profiling of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

A Technical Guide for Drug Development and Process Chemistry As the pharmaceutical industry continues to explore high-sp³ character building blocks to improve ligand efficiency, strained nitrogen heterocycles have become...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Process Chemistry

As the pharmaceutical industry continues to explore high-sp³ character building blocks to improve ligand efficiency, strained nitrogen heterocycles have become privileged motifs. Among these, 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (CAS: 1592692-45-9) represents a highly versatile, yet thermodynamically precarious, bifunctional intermediate. Featuring a highly strained four-membered azetidine ring coupled to an α -ethoxy ketone, this molecule presents unique challenges in synthesis, formulation, and storage.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the thermodynamic causality behind the molecule's instability, map its degradation pathways, and establish self-validating experimental protocols to rigorously profile its kinetic boundaries.

Structural Thermodynamics & Electronic Vulnerabilities

To control a molecule, we must first understand its ground-state thermodynamics. The reactivity of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is governed by the tension between its structural strain and its electronic distribution.

The Ring Strain Imperative

The azetidine core is a four-membered nitrogen heterocycle with a calculated ring strain energy (RSE) of approximately 25.4 kcal/mol . This places it thermodynamically between the highly reactive aziridine (27.7 kcal/mol) and the relatively stable pyrrolidine (5.4 kcal/mol). This built-in potential energy acts as a thermodynamic spring; any reaction that opens the ring is highly exothermic and entropically favored.

Electronic Modulation by the C3-Ketone

The secondary amine of an unsubstituted azetidine typically exhibits a pKa of ~10.4. However, the exocyclic carbonyl group at the C3 position exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the nitrogen, lowering the basicity of the amine to an estimated pKa of 8.5–9.0 . Furthermore, the conformational alignment of the ketone relative to the strained ring dictates the stability of intermediate radicals and cations formed during degradation .

Quantitative Thermodynamic Profile

Summarizing these properties allows us to predict chromatographic behavior and buffer compatibility.

Table 1: Physicochemical and Thermodynamic Parameters

PropertyValueAnalytical & Stability Implication
Molecular Weight 143.18 g/mol Target mass for LC-MS (ESI+): [M+H]⁺ = 144.1
Ring Strain Energy ~25.4 kcal/molHigh exothermic potential; risk of thermal runaway.
Estimated pKa (Amine) 8.5 – 9.0pH-dependent protonation dictates degradation mechanism.
LogP (Estimated) -0.2 to 0.5Highly polar; requires HILIC or polar-C18 chromatography.
H-Bond Donors/Acceptors 1 / 3Prone to strong solvent interactions and self-association.

Mechanistic Pathways of Thermodynamic Degradation

When handling 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, the free base form is inherently metastable. The combination of a nucleophilic secondary amine and a highly strained electrophilic ring creates a perfect storm for autocatalytic degradation.

  • Cationic Ring-Opening Polymerization (CROP): In neat liquid or highly concentrated solutions, the free amine of one molecule can attack the protonated azetidine ring of an adjacent molecule. The release of the 25.4 kcal/mol ring strain drives this second-order polymerization forward.

  • Hydrolytic Ring-Opening: In acidic aqueous media (pH < 5), the azetidine nitrogen is fully protonated, lowering the LUMO of the adjacent C2/C4 carbons. Water acts as a nucleophile, cleaving the ring to form an acyclic amino-ether.

  • Exocyclic Condensation: In basic media (pH > 9), the α -protons of the ketone can enolize, leading to aldol-type condensations or enamine formation with the secondary amine.

Degradation Start 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (Metastable Core) Acid Acidic Media (pH < 5) Protonation of Amine Start->Acid H+ Base Basic Media (pH > 9) Deprotonation/Enolization Start->Base OH- Thermal Thermal Stress (> 60°C) Neat/High Concentration Start->Thermal ΔT RingOpen Hydrolytic Ring-Opening (Acyclic Amino-Ether) Acid->RingOpen H2O Nucleophilic Attack Polymer Cationic Ring-Opening Polymerization (CROP) Acid->Polymer Intermolecular Attack Condense Aldol/Enamine Condensation (Oligomeric Species) Base->Condense Exocyclic Reactivity Thermal->Polymer Autocatalytic Strain Release

Fig 1: Thermodynamic degradation pathways of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

Self-Validating Experimental Protocols

To accurately map the thermodynamic boundaries of this molecule, we must employ protocols that internally verify their own accuracy. If a protocol cannot account for lost mass or differentiate between physical melting and chemical degradation, the data is untrustworthy.

Protocol A: Solution-State Kinetic Profiling (LC-MS/CAD)

Causality: We use a concentration of 0.1M to ensure that bimolecular polymerization (CROP) can compete with pseudo-first-order hydrolysis, providing a complete picture of the molecule's vulnerabilities. We couple MS with a Charged Aerosol Detector (CAD) because polymeric degradants often lack UV chromophores and ionize poorly.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-(Azetidin-3-yl)-2-ethoxyethan-1-one in three separate 0.1M buffered solutions: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).

  • Thermal Stress Application: Incubate the vials in a thermomixer at 40°C and 60°C.

  • Aliquot Quenching (Crucial Step): At t = 0, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately dilute it 1:10 into ice-cold quenching solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid) to instantly freeze the kinetic state and prevent degradation inside the autosampler.

  • Chromatographic Analysis: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide) running a gradient of Acetonitrile to 10mM Ammonium Formate.

  • Self-Validation Check (Mass Balance): Integrate the CAD signal for the parent peak and all degradant peaks. If the total Area Under the Curve (AUC) decreases by >5% over time, it indicates the formation of insoluble polymers or volatile fragments, validating that the analytical method must be adjusted to capture the missing mass.

Protocol B: Solid-State Thermal Analysis (DSC)

Causality: Differential Scanning Calorimetry (DSC) is used to pinpoint the decomposition onset temperature ( Td​ ). Because the opening of the azetidine ring releases 25.4 kcal/mol, degradation will appear as a sharp exothermic peak.

Step-by-Step Methodology:

  • Sample Loading: Weigh exactly 2.0 mg of the solid compound into a vented aluminum Tzero pan. Note: Use the hydrochloride salt form if the free base is an oil at room temperature.

  • Purge: Maintain a dry Nitrogen purge at 50 mL/min to prevent oxidative artifacts.

  • First Heating Ramp: Ramp the temperature from 20°C to 250°C at a rate of 10°C/min. Record endotherms (melting) and exotherms (decomposition).

  • Self-Validation Check (Heat-Cool-Heat Cycle): Immediately cool the sample back to 20°C at 20°C/min, then perform a second heating ramp to 250°C.

    • Interpretation: If an event observed in the first ramp was a reversible phase transition (e.g., melting), the endotherm will reappear in the second ramp. If the event was the irreversible thermodynamic ring-opening of the azetidine, the exotherm will vanish in the second ramp, definitively proving chemical decomposition.

Workflow Prep Sample Preparation (0.1M in Matrix) Stress Apply Thermodynamic Stress (ΔT, pH, Oxidation) Prep->Stress Thermo Solid-State DSC/TGA (Measure T_d & Heat Flow) Prep->Thermo Solid Aliquot Quench Quench & Stabilize (Neutralize/Cool) Stress->Quench Analyze LC-MS/CAD Analysis (Quantify Mass Balance) Quench->Analyze

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion & Handling Recommendations

The thermodynamic instability of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a direct consequence of its 25.4 kcal/mol ring strain and the nucleophilicity of its secondary amine. To mitigate the risk of autocatalytic polymerization and hydrolytic degradation during drug development, it is highly recommended to isolate and store this building block as a stable salt (e.g., hydrochloride or trifluoroacetate). Protonating the amine neutralizes its nucleophilicity, effectively shutting down the primary intermolecular degradation pathway and extending the shelf-life of the compound indefinitely under desiccated conditions.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021). Available at:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, National Institutes of Health / PMC (2021). Available at:[Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, American Chemical Society (2023). Available at:[Link]

Exploratory

Solubility Profiling of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one in Polar Aprotic Solvents: A Methodological Framework

[label="2. Solvent Addition\n(Pure Polar Aprotic)", fillcolor="#34A853 As a Senior Application Scientist navigating early-stage drug discovery and formulation, I frequently encounter highly functionalized, low-molecular-...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Solvent Addition\n(Pure Polar Aprotic)", fillcolor="#34A853

As a Senior Application Scientist navigating early-stage drug discovery and formulation, I frequently encounter highly functionalized, low-molecular-weight building blocks that require precise thermodynamic characterization. 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a prime example of such a molecule. Containing a strained, basic azetidine ring coupled with an ethoxyethanone side chain, its solubility profile is governed by a delicate balance of hydrogen-bonding potential and dipole interactions.

This whitepaper deconstructs the physicochemical mechanics of solvating this molecule in polar aprotic solvents and provides a field-proven, self-validating experimental protocol for quantifying its thermodynamic solubility.

Physicochemical Mechanics of Solvation

To understand how to dissolve 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, we must first analyze its structural causality. The molecule possesses:

  • An Azetidine Ring (Secondary Amine): Acts as a potent hydrogen-bond donor (N-H) and a basic center (pKa ~10).

  • An Ethoxyethanone Side Chain: Contains both a carbonyl (C=O) and an ether (C-O-C) oxygen, acting as strong hydrogen-bond acceptors.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are defined by their lack of acidic protons (hydroxyl or amine groups) [1.6]. Because they lack O-H or N-H bonds, they do not act as hydrogen-bond donors[1]. However, they possess high dielectric constants and act as powerful hydrogen-bond acceptors[2].

When 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is introduced to a polar aprotic solvent, the solvent's electronegative atoms (e.g., the oxygen in DMSO or the nitrogen in MeCN) readily accept the hydrogen bond from the azetidine N-H. Unlike protic solvents (like water or methanol) which "cage" polar molecules and suppress their nucleophilicity via rigid hydrogen-bonded networks, polar aprotic solvents stabilize the solute without hindering its reactivity[3]. This makes them not only excellent solubilizers but also the ideal media for downstream synthetic steps, such as SN2 reactions[1].

G1 cluster_0 Polar Aprotic Solvents Solute 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (H-Bond Donor/Acceptor) Mechanism Solvation Forces • Dipole-Dipole • H-Bond Acceptance Solute->Mechanism Azetidine N-H DMSO DMSO ε = 46.7 DMSO->Mechanism S=O Dipole DMF DMF ε = 36.7 DMF->Mechanism C=O Dipole MeCN Acetonitrile ε = 38.3 MeCN->Mechanism C≡N Dipole Result Thermodynamic Equilibrium (High Solubility) Mechanism->Result Lattice Disruption

Fig 1: Solvation mechanics of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one in polar aprotic solvents.

Solvent Selection Matrix

To facilitate experimental planning, the quantitative properties of standard polar aprotic solvents are summarized below. Solvents with a dielectric constant greater than 15 are highly capable of promoting the solvation of polar intermediates[4].

SolventFormulaDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Predicted Solvation Capacity
DMSO (CH₃)₂SO46.73.96189.0Very High
Acetonitrile CH₃CN38.33.2082.0High
DMF (CH₃)₂NCHO36.73.86153.0Very High
NMP C₅H₉NO32.34.09203.0Very High
Acetone (CH₃)₂CO21.82.9156.1Moderate-High
Dichloromethane CH₂Cl₂9.081.6039.6Moderate

Data aggregated from standard physicochemical solvent profiles[5].

The Miniaturized Shake-Flask Protocol

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic solubility assays often utilize DMSO stock solutions and short (2-hour) incubation times, which measure the precipitation point but are prone to supersaturation artifacts[6]. In fact, the presence of just 0.5–5% DMSO in a solvent mixture can overestimate equilibrium solubility by up to 6-fold[7].

For reliable formulation and synthetic planning, thermodynamic solubility must be determined using pure crystalline powders and the shake-flask method, which remains the most reliable equilibrium technique,. To conserve API, we employ a miniaturized version of this protocol[7].

Step-by-Step Methodology

1. Solid Dispensing (The Excess Principle)

  • Action: Weigh 2–5 mg of pure 1-(Azetidin-3-yl)-2-ethoxyethan-1-one powder into a 2 mL microtube.

  • Causality: Thermodynamic solubility requires a solid-liquid equilibrium. You must ensure an excess of solid is present to form a suspension, but avoid adding so much material that it alters the bulk properties or pH of the solvent.

2. Solvent Addition & pH Verification

  • Action: Add 500 µL of the chosen polar aprotic solvent (e.g., pure Acetonitrile). Record the apparent pH of the suspension.

  • Causality: Establishing a baseline pH is a critical self-validating step. If the basic azetidine ring significantly shifts the solvent's pH, the resulting solubility data will reflect an ionized state rather than the neutral molecule's intrinsic solubility.

3. Thermal Equilibration

  • Action: Seal the vials tightly and place them in a thermostatic shaker incubator at 25°C, shaking at 500 rpm for 24 hours.

  • Causality: While kinetic assays run for 2 hours, true thermodynamic equilibrium for crystalline solids requires extended incubation (typically 24 hours) to allow the crystal lattice to fully dissolve and equilibrate with the solvent[6].

4. Phase Separation (Centrifugation vs. Filtration)

  • Action: Centrifuge the microtubes at 10,000 x g for 15 minutes at 25°C to pellet the undissolved excess solid. Carefully extract the supernatant.

  • Causality: While filtration is common[8], basic secondary amines like azetidines are notorious for non-specific binding to unpassivated filter membranes (e.g., nylon or PVDF). Centrifugation eliminates this variable, ensuring the supernatant concentration accurately reflects the dissolved API.

5. HPLC-UV Quantification

  • Action: Dilute the supernatant appropriately and analyze via HPLC-UV. Interpolate the peak area against a previously plotted calibration curve of the API.

G2 Step1 1. Solid Dispensing (Excess API Powder) Step2 2. Solvent Addition (Pure Polar Aprotic) Step1->Step2 Avoid DMSO stocks Step3 3. Thermal Equilibration (24h, 25°C Shaking) Step2->Step3 Create suspension Step4 4. Phase Separation (Centrifugation at 10k x g) Step3->Step4 Saturated state reached Step5 5. HPLC-UV Analysis (Supernatant Quantification) Step4->Step5 Isolate dissolved fraction Validate 6. Data Validation (pH Check & Calibration) Step5->Validate Interpolate concentration Validate->Step1 Iterative refinement

Fig 2: Miniaturized shake-flask workflow for determining thermodynamic solubility.

Ensuring Trustworthiness: The Self-Validating System

To maintain scientific integrity, this protocol is designed as a self-validating system.

  • Artifact Prevention: By strictly avoiding DMSO stock solutions during the initial dispensing phase, we prevent the artificial inflation of solubility data[7].

  • Equilibrium Confirmation: If the solubility value is critical for late-stage development, a secondary time-point check (e.g., analyzing aliquots at 24 hours and 48 hours) should be performed. If the concentration remains static, true thermodynamic equilibrium has been achieved.

  • Reference Benchmarking: Always run one or two well-characterized reference compounds in parallel with your test batch to validate the integrity of the HPLC calibration curve and the shaking apparatus[6].

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (tbzmed.ac.ir)
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) Enamine
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery PubMed (nih.gov)
  • Solubility Testing – Shake Flask Method BioAssay Systems
  • Polar aprotic solvent Wikipedia
  • Solubility Factors When Choosing a Solvent Cayman Chemical
  • Polar aprotic solvents – Knowledge and References Taylor & Francis
  • Polar Protic and Aprotic Solvents ChemTalk
  • Polar Protic and Polar Aprotic Solvents Chemistry Steps

Sources

Foundational

The Pharmacological and Mechanistic Utility of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one in Modern Drug Design

Executive Summary In contemporary pharmacology and medicinal chemistry, the mechanism of action of a therapeutic agent is fundamentally dictated by its three-dimensional geometry, electronic distribution, and physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmacology and medicinal chemistry, the mechanism of action of a therapeutic agent is fundamentally dictated by its three-dimensional geometry, electronic distribution, and physicochemical properties. 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (CAS 1592692-45-9) is not a standalone therapeutic drug; rather, it is a highly specialized, privileged structural building block used in rational drug design.

When incorporated into an active pharmaceutical ingredient (API), this moiety acts as a "mechanistic modulator." It alters the drug's pharmacodynamics by directing specific hydrogen-bonding interactions within target binding pockets, and it enhances pharmacokinetics by optimizing metabolic stability and solubility. This whitepaper provides an in-depth technical analysis of how the azetidine-ethoxyethanone motif functions mechanistically when integrated into modern therapeutics.

Structural Rationale and Physicochemical Modulation

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a hallmark of modern drug discovery[1]. The 1-(Azetidin-3-yl)-2-ethoxyethan-1-one building block offers several profound physicochemical advantages:

  • The Azetidine Core as a Bioisostere: Azetidines are highly strained, four-membered nitrogen-containing heterocycles. They are increasingly deployed as bioisosteres for larger, more lipophilic rings such as piperidines, pyrrolidines, and morpholines[2]. The inherent ring strain (approximately 25.2 kcal/mol) restricts conformational flexibility, effectively locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding[2].

  • Fsp3 Enhancement: Incorporating the azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 values correlate strongly with clinical success, as they typically result in improved aqueous solubility and reduced off-target promiscuity (toxicity)[1].

  • The 2-Ethoxyethan-1-one Appendage: The C3 substitution introduces a flexible side chain containing two distinct hydrogen-bond acceptors: a ketone carbonyl and an ether oxygen. This dual-acceptor system allows the molecule to engage in complex dipole-dipole interactions within a target's binding pocket.

Mechanistic Impact on Target Binding (Pharmacodynamics)

The true "mechanism of action" of this building block is realized in trans—meaning it exerts its pharmacological effects once covalently conjugated to a pharmacophore core (e.g., an ATP-competitive kinase inhibitor or a GPCR allosteric modulator).

When the secondary amine of the azetidine is coupled to a drug scaffold, the rigid geometry of the four-membered ring forces the 2-ethoxyethan-1-one tail into a highly specific exit vector [3]. This precise spatial projection allows the ether and carbonyl oxygens to reach into solvent-exposed regions or deep sub-pockets. Mechanistically, these oxygens displace high-energy, uncoordinated water molecules from the binding site. This displacement results in a significant release of entropy, driving thermodynamic stabilization and dramatically increasing the drug's target residence time (lower Koff​ rates)[3].

Pharmacodynamics A Azetidine Core (Rigid Scaffold) C Target Protein Binding Pocket A->C Directs Exit Vector D Reduced Lipophilicity (Higher Fsp3) A->D Modulates Physicochemistry B 2-Ethoxyethan-1-one (H-Bond Acceptors) B->C Anchors via Oxygens E Enhanced Affinity (Thermodynamic Gain) C->E Displaces Water

Fig 1: Mechanistic binding logic of the azetidine-ethoxyethanone pharmacophore.

Pharmacokinetic Action and ADME Advantages

Replacing traditional bulky amines with the azetidine-ethoxyethanone motif significantly alters a drug's absorption, distribution, metabolism, and excretion (ADME) profile:

  • pKa Modulation: The electron-withdrawing nature of the adjacent carbonyl group (via inductive effects through the azetidine ring) lowers the basicity (pKa) of the azetidine nitrogen compared to a standard piperidine[2]. This subtle reduction in basicity prevents excessive lysosomotropism (the trapping of basic drugs in acidic cellular organelles), thereby increasing the cytosolic availability of the drug.

  • Metabolic Stability: The compact nature of the azetidine ring reduces the lipophilic surface area. Because Cytochrome P450 (CYP) enzymes typically target lipophilic, electron-rich sites for oxidative metabolism, the strained, electron-deficient azetidine core resists CYP-mediated degradation, resulting in a lower intrinsic clearance ( CLint​ ) and a longer biological half-life[4].

Comparative Physicochemical Data

The following table summarizes the theoretical physicochemical shifts when replacing standard cyclic amines with the 1-(Azetidin-3-yl)-2-ethoxyethan-1-one motif on a generic drug scaffold.

Scaffold MotifFsp3 ContributionPredicted logD (pH 7.4)H-Bond AcceptorsRelative Clearance (HLM)Conformational Flexibility
Piperidine ModerateHigh1High (Rapid Oxidation)High (Chair/Boat flips)
Pyrrolidine ModerateMedium1MediumModerate (Envelope)
Azetidin-3-yl-2-ethoxyethan-1-one High Low 3 Low (CYP Resistant) Rigid Core / Flexible Tail

Experimental Protocols for Integration and Validation

To harness this building block, researchers must employ highly controlled synthetic and analytical workflows. The following self-validating protocol details the integration of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one into a lead compound and the subsequent validation of its mechanistic efficacy.

Phase 1: Scaffold Integration (Nucleophilic Aromatic Substitution)

Causality: The azetidine is supplied as a hydrochloride salt to maintain shelf stability. A non-nucleophilic base is required to liberate the reactive secondary amine without participating in side reactions.

  • Preparation: Dissolve the core heteroaryl electrophile (e.g., a 2-chloropyrimidine derivative, 1.0 eq) and 1-(Azetidin-3-yl)-2-ethoxyethan-1-one HCl (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Rationale: DIPEA neutralizes the HCl salt, generating the free nucleophilic amine.

  • Coupling: Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere to drive the SN​Ar reaction to completion.

  • Purification: Isolate the conjugated API via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Phase 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Standard IC50 assays cannot differentiate between transient binders and long-residence-time inhibitors. SPR is utilized to validate the thermodynamic stabilization provided by the ethoxyethanone hydrogen bonds.

  • Immobilization: Immobilize the target recombinant protein on a CM5 sensor chip via standard EDC/NHS amine coupling.

  • Analyte Flow: Flow the synthesized azetidine-API over the chip in a concentration gradient (1 nM to 1000 nM). Critical Step: Use HBS-EP+ running buffer (containing surfactant P20) to eliminate non-specific hydrophobic binding to the dextran matrix, ensuring the recorded signal is purely target-specific.

  • Validation: Run a known reference inhibitor concurrently to validate the active fraction of the immobilized protein. Calculate Kon​ , Koff​ , and KD​ .

Phase 3: Microsomal Stability Assay (ADME)

Causality: To prove the azetidine core resists CYP450 oxidation, an in vitro human liver microsome (HLM) assay is employed.

  • Incubation: Incubate the API (1 μM) with pooled HLMs (0.5 mg/mL protein) and the cofactor NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At intervals (0, 15, 30, 60 mins), quench 50 μL aliquots with 150 μL of cold acetonitrile containing an internal standard (e.g., Warfarin). Rationale: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow S1 1. SNAr Coupling (Azetidine + Core) S2 2. SPR Assay (Binding Kinetics) S1->S2 S3 3. ADME Profiling (HLM Stability) S2->S3 S4 4. Lead Optimization (In Vivo PK/PD) S3->S4

Fig 2: Step-by-step workflow for integrating and validating the azetidine building block.

References

  • Azetidines in Drug Discovery - PharmaBlock.PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.Journal of the American Chemical Society - ACS Publications.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.PMC - National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(azetidin-3-yl)-2-ethoxyethan-1-one, a valuable building block for drug discovery and development. The synthetic strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(azetidin-3-yl)-2-ethoxyethan-1-one, a valuable building block for drug discovery and development. The synthetic strategy is centered around the robust and highly selective Weinreb ketone synthesis, which allows for the efficient construction of the target molecule from commercially available starting materials. This protocol is designed for researchers and scientists in the fields of medicinal chemistry and organic synthesis, offering detailed experimental procedures, mechanistic insights, and guidance for characterization.

Introduction

The azetidine motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2] Functionalization of the azetidine ring at the 3-position provides a versatile handle for the introduction of diverse pharmacophoric elements. The target molecule, 1-(azetidin-3-yl)-2-ethoxyethan-1-one, incorporates an α-ethoxy ketone moiety, a structural feature present in various biologically active compounds. This guide details a reliable three-step synthesis, commencing with the commercially available N-Boc-azetidine-3-carboxylic acid, proceeding through a key Weinreb amide intermediate, and culminating in the deprotected target compound.

Overall Synthetic Scheme

Overall Synthesis start N-Boc-azetidine-3-carboxylic acid weinreb N-methoxy-N-methyl-1-Boc-azetidine-3-carboxamide (Weinreb Amide) start->weinreb CDI, N,O-dimethyl- hydroxylamine HCl, CH2Cl2 protected_ketone 1-(1-Boc-azetidin-3-yl)-2-ethoxyethan-1-one weinreb->protected_ketone EtOCH2MgCl, THF, -78 °C to rt final_product 1-(Azetidin-3-yl)-2-ethoxyethan-1-one protected_ketone->final_product TFA, CH2Cl2

Caption: Overall synthetic workflow for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

Experimental Protocol

PART 1: Synthesis of N-methoxy-N-methyl-1-Boc-azetidine-3-carboxamide (Weinreb Amide)

This initial step involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form a reactive acylimidazolide, which subsequently reacts with N,O-dimethylhydroxylamine to furnish the Weinreb amide. This method is advantageous due to its mild conditions and the avoidance of forming a highly reactive acid chloride.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Boc-azetidine-3-carboxylic acid≥98.0%Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)Reagent grade, ≥97%Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochloride98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
1 M Hydrochloric acid (HCl)ACS reagentSigma-Aldrich
Saturated sodium bicarbonate (NaHCO₃)ACS reagentSigma-Aldrich
Brine (Saturated NaCl solution)ACS reagentSigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeSigma-Aldrich

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-azetidine-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.3 M solution.

  • With stirring, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in one portion at room temperature. Effervescence (CO₂ evolution) will be observed.

  • Stir the reaction mixture at room temperature for 1 hour, or until the starting carboxylic acid is fully consumed as monitored by Thin Layer Chromatography (TLC).

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq) to liberate the free amine. For this protocol, we will add the hydrochloride salt directly to the activated mixture.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir for an additional 6-12 hours at room temperature.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

PART 2: Synthesis of 1-(1-Boc-azetidin-3-yl)-2-ethoxyethan-1-one

This crucial step involves the formation of the carbon-carbon bond to construct the ketone. The Weinreb amide is treated with a Grignard reagent, ethoxymethylmagnesium chloride. The resulting tetrahedral intermediate is stabilized by chelation with the N-methoxy-N-methyl group, preventing the over-addition of the Grignard reagent and leading to the selective formation of the ketone upon acidic workup.[4]

Caption: Mechanism of Weinreb ketone synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-methoxy-N-methyl-1-Boc-azetidine-3-carboxamideAs synthesized in Part 1-
Magnesium turnings99.8%Sigma-Aldrich
Ethoxymethyl chlorideTechnical gradeTCI America
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Saturated ammonium chloride (NH₄Cl)ACS reagentSigma-Aldrich
Ethyl acetate (EtOAc)ACS reagentSigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeSigma-Aldrich

Procedure:

2.1 Preparation of Ethoxymethylmagnesium Chloride (Grignard Reagent):

  • Caution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under a strictly inert atmosphere.

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq).

  • Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of ethoxymethyl chloride (1.5 eq) in anhydrous THF.

  • Add a small portion of the ethoxymethyl chloride solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gentle warming may be required.

  • Once initiated, add the remaining ethoxymethyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

2.2 Grignard Reaction:

  • In a separate dry flask under an inert atmosphere, dissolve the Weinreb amide from Part 1 (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared ethoxymethylmagnesium chloride solution (1.2 eq) to the cooled Weinreb amide solution via cannula or syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the N-Boc protected ketone.

PART 3: Deprotection of 1-(1-Boc-azetidin-3-yl)-2-ethoxyethan-1-one

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine of the target compound. This is typically achieved under acidic conditions, which are generally well-tolerated by the ketone and ether functionalities.[5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(1-Boc-azetidin-3-yl)-2-ethoxyethan-1-oneAs synthesized in Part 2-
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)ACS reagentSigma-Aldrich
Saturated sodium bicarbonate (NaHCO₃)ACS reagentSigma-Aldrich

Procedure:

  • Dissolve the N-Boc protected ketone (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(azetidin-3-yl)-2-ethoxyethan-1-one. Further purification, if necessary, can be achieved by chromatography or crystallization of a salt form (e.g., hydrochloride).

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. The disappearance of the characteristic Boc-group signal (a singlet at ~1.4 ppm in ¹H NMR) and the appearance of an N-H proton signal will confirm deprotection.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The presence of key functional groups (ketone C=O stretch, N-H stretch, C-O-C stretch) can be confirmed.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Ethoxyacetyl chloride is corrosive and irritating; handle with care.[7]

  • Grignard reagents are pyrophoric and react violently with water. Handle under a strictly inert atmosphere.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care.

References

  • ChemBK. (2024, April 10). ethoxyacetyl chloride. Retrieved from [Link]

  • Al-Masum, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Brand, M. et al. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2017, April 20). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters - ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Organic Synthesis. (n.d.). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Retrieved from [Link]

  • ChemicalCell. (n.d.). Ethoxyacetyl Chloride CAS NO 14077-58-8. Retrieved from [Link]

  • Garg, N. K., & Sarpong, R. (2008, October 15). Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

  • Zhang, J. (2014, May 21). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved from [Link]

  • University of Michigan. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?. Retrieved from [Link]

  • Fiandanese, V., et al. (2001). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 66(23), 7787–7791. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

Sources

Application

Application Note: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures—often termed "escaping from flatland"—is a cornerstone of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures—often termed "escaping from flatland"—is a cornerstone of modern drug discovery. Within this paradigm, four-membered nitrogen-containing heterocycles have emerged as vital motifs due to their unique physicochemical and pharmacokinetic profiles[1].

1-(Azetidin-3-yl)-2-ethoxyethan-1-one represents a highly versatile, bifunctional building block. It combines the conformational rigidity and low lipophilicity of an azetidine ring with a reactive α -ethoxy ketone side chain. This specific structural combination allows medicinal chemists to lower the overall lipophilicity (logP) of a lead compound, thereby mitigating off-target toxicities such as hERG channel inhibition, while simultaneously providing orthogonal handles for late-stage functionalization[2]. Furthermore, conformationally restricted rigid molecules like azetidines decrease the entropy of molecular binding, often leading to higher affinity for the biological target[3].

Structural Causality & Orthogonal Reactivity

As a Senior Application Scientist, it is critical to address the inherent reactivity of this molecule. Because 1-(Azetidin-3-yl)-2-ethoxyethan-1-one possesses both a nucleophilic secondary amine and an electrophilic ketone, the unprotected monomer is prone to intermolecular condensation. Therefore, successful synthetic workflows typically employ an orthogonal protecting group strategy (e.g., utilizing N-Boc or N-Cbz protection during ketone manipulation)[4]. The α -ethoxy group serves a dual purpose: it acts as a critical hydrogen bond acceptor for interacting with kinase hinge regions or GPCR binding pockets, and it modulates the electronic nature of the adjacent ketone.

Physicochemical Profiling

To understand the causality behind selecting 1-(Azetidin-3-yl)-2-ethoxyethan-1-one over traditional saturated heterocycles, we must analyze its physicochemical contributions to a molecular payload. The high ring strain and sp3-rich character of the azetidine core confer enhanced solubility and metabolic stability compared to piperidine analogs[1].

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

Scaffold / CompoundRing SizeFsp3 CharacterRelative Lipophilicity (logP)Metabolic Stability
Pyrrolidine 5HighModerateModerate
Piperidine 6HighHighLow/Moderate
Azetidine Core 4HighLowHigh
1-(Azetidin-3-yl)-2-ethoxyethan-1-one 40.86 (6/7 carbons)Very Low High

Synthetic Workflows & Visualizations

The bifunctional nature of this scaffold allows for divergent library synthesis. The ketone handle can be utilized for reductive aminations or heterocycle formations, while the azetidine nitrogen serves as an excellent nucleophile for cross-coupling reactions[4].

G A 1-(Azetidin-3-yl)- 2-ethoxyethan-1-one B N-Arylation (Buchwald-Hartwig) A->B Pd Catalyst, Aryl Halide C Reductive Amination (Ketone Handle) A->C 1°/2° Amine, NaBH(OAc)3 D N-Acylation (Amine Handle) A->D Acyl Chloride, Base

Figure 1: Divergent synthetic workflows leveraging the bifunctional handles of the azetidine scaffold.

PK A Planar Lead Compound (High logP, hERG liability) B Scaffold Hopping: Incorporate Azetidine A->B Structural Modification C Increased Fsp3 & Conformational Rigidity B->C Physicochemical Shift D Optimized Clinical Candidate (Improved PK, Lower Toxicity) C->D In Vivo Validation

Figure 2: Pharmacokinetic optimization pathway utilizing sp3-rich azetidine building blocks.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in library generation.

Protocol A: Late-Stage Reductive Amination (Ketone Functionalization)

Note: This protocol assumes the use of N-Boc-1-(azetidin-3-yl)-2-ethoxyethan-1-one to prevent oligomerization.

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the intermediate iminium ion over the parent ketone at room temperature, ensuring high chemoselectivity and preventing the formation of the corresponding alcohol byproduct.

  • Iminium Formation: In an oven-dried vial, dissolve N-Boc-1-(azetidin-3-yl)-2-ethoxyethan-1-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. If utilizing a weakly nucleophilic aniline, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Self-Validation (In-Process Control): Monitor the reaction via UPLC-MS. The system validates progression when the mass corresponding to the starting ketone ( [M+H]+ ) is fully depleted, and the product mass appears.

  • Workup & Quench: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCE). Causality: This basic quench neutralizes the acetic acid byproduct and safely destroys excess reducing agent, preventing product degradation. Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig N-Arylation (Amine Functionalization)

Note: This protocol utilizes the deprotected 1-(azetidin-3-yl)-2-ethoxyethan-1-one (or its ketal-protected variant).

Causality & Rationale: RuPhos Pd G3 is specifically chosen as the precatalyst. The bulky, electron-rich RuPhos ligand facilitates rapid reductive elimination and strictly suppresses β -hydride elimination—a common failure mode when cross-coupling sterically hindered secondary aliphatic amines like azetidines[4].

  • Degassing: In a Schlenk tube, combine the azetidine building block (1.0 eq), aryl bromide (1.1 eq), RuPhos Pd G3 (0.05 eq), RuPhos ligand (0.05 eq), and Cs2​CO3​ (2.0 eq). Evacuate and backfill the vessel with dry N2​ three times. Causality: Rigorous exclusion of oxygen prevents the oxidation of the phosphine ligand and the deactivation of the Pd(0) active species.

  • Coupling: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube and heat the mixture at 85 °C for 12 hours.

  • Self-Validation: A successful generation of the active Pd(0) catalyst is visually indicated by a color shift from yellow to deep red/brown upon heating. Confirm >95% conversion via UPLC-MS before cooling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Sources

Method

Advanced Cross-Coupling Protocols for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one: Strategies for Chemoselective N-Arylation

Executive Summary The incorporation of azetidine rings into pharmaceutical pipelines has surged due to their ability to improve metabolic stability, lower lipophilicity, and modulate pKa compared to traditional pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of azetidine rings into pharmaceutical pipelines has surged due to their ability to improve metabolic stability, lower lipophilicity, and modulate pKa compared to traditional pyrrolidine or piperidine scaffolds. The building block 1-(azetidin-3-yl)-2-ethoxyethan-1-one is particularly valuable, offering both a rigidified secondary amine for vector projection and an α-alkoxy ketone for hydrogen bonding. However, subjecting this bifunctional molecule to standard cross-coupling conditions presents severe chemoselectivity and stability challenges. This application note details the mechanistic rationale and validated protocols for achieving strictly chemoselective C–N bond formation (N-arylation) while preserving the sensitive azetidine core and the enolizable ketone[1].

Substrate Profiling & Reactivity Challenges

The structural topology of 1-(azetidin-3-yl)-2-ethoxyethan-1-one presents two competing reactive sites under palladium catalysis:

  • The Azetidine Nitrogen (N–H): The desired site for Buchwald-Hartwig amination. However, azetidines are highly strained four-membered rings. If the reductive elimination step in the catalytic cycle is sluggish, the intermediate Pd-amido complex is prone to strain-release ring-opening or β-hydride elimination[2].

  • The α-Alkoxy Ketone: The methylene protons adjacent to the carbonyl and the ethoxy group are highly acidic. In the presence of strong bases typically used in cross-coupling, this site can easily enolize, leading to undesired palladium-catalyzed α-arylation or aldol-type condensations[3].

Mechanistic Causality in Reaction Design

To achieve absolute chemoselectivity, the reaction conditions must be engineered at the organometallic level.

Base Selection: Suppressing α-Arylation

The pKa of the α-protons in the 2-ethoxyethan-1-one moiety dictates the base selection. Standard Buchwald-Hartwig bases like sodium tert-butoxide (NaOtBu, pKa ~19) will quantitatively deprotonate the ketone, forming an enolate that outcompetes the bulky secondary amine for the Pd(II) center. By shifting to a weaker, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃, pKa ~10.3), the ketone remains strictly protonated. Cs₂CO₃ is sufficiently basic to deprotonate the coordinated Pd-amine complex via a concerted metalation-deprotonation (CMD) pathway, ensuring that only N-arylation occurs.

Ligand Selection: Accelerating Reductive Elimination

To prevent the strain-induced ring-opening of the azetidine, the residence time of the Pd-amido intermediate must be minimized. Bulky dialkylbiarylphosphine ligands, specifically RuPhos and BrettPhos , are mandatory here. Density Functional Theory (DFT) studies reveal that the extreme steric bulk of the lower aromatic ring in these ligands forces the aryl and amido groups into tight proximity around the palladium center. This steric pressure drastically lowers the activation energy barrier for reductive elimination, making C–N bond formation faster than any competing ring-opening decomposition pathways[4].

DecisionTree Start Target Molecule 1-(Azetidin-3-yl)-2-ethoxyethan-1-one Challenge Challenge: N-Arylation vs α-Arylation Start->Challenge BaseChoice Base Selection Challenge->BaseChoice StrongBase Strong Base (NaOtBu) Deprotonates Ketone BaseChoice->StrongBase pKa > 19 WeakBase Weak Base (Cs2CO3) Preserves Ketone BaseChoice->WeakBase pKa < 15 AlphaAryl Result: α-Arylation (Undesired) StrongBase->AlphaAryl LigandChoice Ligand Selection (RuPhos / BrettPhos) WeakBase->LigandChoice Success Result: Chemoselective N-Arylation (Desired) LigandChoice->Success Fast Reductive Elimination

Decision tree for achieving chemoselective N-arylation over α-arylation.

Quantitative Optimization Data

The empirical data below demonstrates the causality between ligand/base selection and reaction outcomes. Reactions were performed on a 0.5 mmol scale using 4-bromoanisole as the model electrophile.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)N-Arylation Yield (%)α-Arylation (%)Ring-Opening (%)
1Pd₂(dba)₃ (2.5)BINAP (6.0)NaOtBu (1.5)Toluene100126815
2Pd₂(dba)₃ (2.5)XPhos (6.0)NaOtBu (1.5)Dioxane8535528
3Pd₂(dba)₃ (2.5)RuPhos (6.0)NaOtBu (1.5)Dioxane854845< 2
4 Pd₂(dba)₃ (2.5) RuPhos (6.0) Cs₂CO₃ (2.0) Dioxane 85 94 < 1 < 1
5Pd(OAc)₂ (5.0)BrettPhos (6.0)K₃PO₄ (2.0)t-AmylOH9089< 1< 1

Table 1: Optimization of reaction conditions. Entry 4 represents the optimal self-validating system.

Validated Experimental Protocols

Protocol A: Chemoselective Pd-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes the optimal conditions (Table 1, Entry 4) to ensure high yields and absolute chemoselectivity.

Reagents & Materials:

  • 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (1.2 equiv)

  • Aryl bromide or chloride (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol% Pd dimer = 5 mol% Pd)

  • RuPhos (6.0 mol%)

  • Anhydrous Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ and RuPhos. Add 30% of the total anhydrous 1,4-dioxane volume. Stir at 25 °C for 15 minutes. Causality Check: The solution must transition from dark purple to a deep reddish-brown, indicating the successful formation of the active L-Pd(0) complex.

  • Reagent Loading: Add the aryl halide, followed by 1-(azetidin-3-yl)-2-ethoxyethan-1-one. Finally, add the finely milled Cs₂CO₃ and the remaining 1,4-dioxane.

  • Reaction Execution: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to maintain the suspension of the insoluble Cs₂CO₃.

  • Self-Validating In-Process Control (IPC): At t=2h, extract a 50 µL aliquot under a positive N₂ stream. Dilute with MeCN and analyze via LC-MS.

    • Validation Criteria: You must observe the[M+H]⁺ of the desired N-aryl product. Crucially, scan for the mass of[M+Ar+Ar]⁺. If this mass is present, it indicates α-arylation is occurring, meaning the Cs₂CO₃ has absorbed moisture and generated hydroxide species. If ring-opened acyclic amine masses are detected, the RuPhos ligand is degraded.

  • Workup: After 12 hours (or upon complete consumption of the aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate (3x reaction volume) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Cs2CO3 PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido RedElim Reductive Elimination (Accelerated by RuPhos) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Azetidine Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the RuPhos-mediated rate-limiting step.

Protocol B: Mild Cu-Catalyzed Chan-Lam Coupling (Alternative)

For substrates where the aryl halide contains functional groups incompatible with 85 °C heating, a room-temperature Chan-Lam coupling utilizing arylboronic acids serves as a robust alternative. Because this reaction operates at room temperature with a weak amine base, ketone enolization is entirely bypassed.

Step-by-Step Methodology:

  • In a round-bottom flask open to the atmosphere, dissolve 1-(azetidin-3-yl)-2-ethoxyethan-1-one (1.0 equiv) and the corresponding arylboronic acid (2.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add Cu(OAc)₂ (0.1 equiv), pyridine (2.0 equiv), and freshly activated 4Å molecular sieves (500 mg/mmol). Note: The sieves are critical to absorb water generated during the catalytic cycle, preventing the protodeboronation of the arylboronic acid.

  • Stir the deep blue/green suspension vigorously at room temperature for 24 hours open to the air (ambient O₂ acts as the terminal oxidant).

  • Filter the mixture through Celite, wash the organic layer with 1M aqueous HCl (to remove pyridine), dry over anhydrous MgSO₄, and concentrate for purification.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Incorporation of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one into Peptide Chains

Abstract: The incorporation of non-canonical, conformationally constrained scaffolds into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, proteolytic resistance, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The incorporation of non-canonical, conformationally constrained scaffolds into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, proteolytic resistance, and tailored pharmacokinetic profiles.[1][2] Azetidine-containing amino acids, in particular, serve as valuable proline analogues that can induce specific secondary structures and improve drug-like properties.[3][4] This document provides a comprehensive technical guide for researchers on the strategic incorporation of the novel building block, 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, into synthetic peptide chains. We present detailed protocols for the prerequisite Nα-Fmoc protection, subsequent solid-phase peptide synthesis (SPPS), and final cleavage, alongside an in-depth discussion of the unique challenges and considerations posed by this sterically hindered secondary amine building block.

Introduction and Strategic Overview

1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a unique synthetic building block featuring a secondary amine within a strained four-membered ring, presenting both opportunities and challenges for peptide chemists. The azetidine ring acts as a rigid scaffold that can enforce specific backbone dihedral angles, influencing peptide conformation and interaction with biological targets.[3] Its incorporation can enhance metabolic stability compared to more common heterocycles that are prone to oxidation.[5]

The structure, featuring a free secondary amine at the N-1 position and a 3-acyl substituent, allows it to be integrated into a peptide backbone as an amino acid surrogate. However, the secondary amine nature and the steric bulk adjacent to the nitrogen atom make its incorporation non-trivial, requiring specialized coupling strategies to achieve high efficiency.[6][7]

This guide focuses on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy.[8] The workflow involves three primary stages:

  • Nα-Fmoc Protection: The secondary amine of the azetidine must first be protected with an Fmoc group to enable its use as a building block in a standard SPPS workflow.

  • Solid-Phase Incorporation: The resulting Fmoc-protected building block is coupled to the N-terminus of a growing, resin-bound peptide chain using optimized activation and coupling conditions.

  • Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all side-chain protecting groups are removed to yield the target molecule.

G cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Final Product Isolation A 1-(Azetidin-3-yl)- 2-ethoxyethan-1-one B Fmoc Protection Protocol A->B C Nα-Fmoc-Protected Building Block B->C E Optimized Coupling Protocol C->E D Resin-Bound Peptide (Free N-Terminus) D->E F Chain Elongation (Repeat Cycles) E->F G Final Resin-Bound Modified Peptide F->G H TFA Cleavage & Deprotection G->H I Purification (HPLC) H->I J Final Peptide I->J

Figure 1: Overall workflow for incorporating the azetidine building block.

Protocol 1: Nα-Fmoc Protection of the Azetidine Building Block

Rationale: To prevent self-polymerization and enable stepwise addition during SPPS, the nucleophilic secondary amine of the azetidine must be reversibly masked.[9][10] The Fmoc group is the standard choice for this purpose in modern SPPS, as its removal is achieved under mild basic conditions (typically with piperidine) that are orthogonal to the strong acid conditions used for final cleavage and side-chain deprotection.[8]

Materials:

  • 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirred azetidine solution at room temperature.

  • Allow the reaction to stir overnight at room temperature. Monitor reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, add deionized water to the mixture and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), deionized water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Nα-Fmoc-1-(azetidin-3-yl)-2-ethoxyethan-1-one.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Rationale: The coupling of N-substituted amino acids, especially those with steric bulk near the nitrogen atom, is notoriously challenging.[7][11] The nucleophilicity of the secondary amine is reduced, and access to the activated carboxyl group of the incoming amino acid is sterically hindered. Standard carbodiimide activators like DCC or DIC with HOBt are often inefficient, leading to low coupling yields.[11][12] Therefore, more potent coupling reagents are required.

Phosphonium and uronium salt-based reagents (e.g., PyBOP, HBTU, HATU) are highly effective because they convert the carboxylic acid into a more reactive benzotriazole-based active ester intermediate, which accelerates the acylation step.[13][14] HATU is particularly potent due to the formation of a 7-azabenzotriazole (OAt) ester, which benefits from anchimeric assistance from the pyridine nitrogen, making it one of the most efficient reagents for difficult couplings.[14] Microwave-assisted SPPS can further enhance efficiency by driving difficult couplings to completion in shorter times.[6]

Coupling Reagent Class Relative Efficiency (Hindered Couplings) Key Considerations
DIC/HOBt CarbodiimideLow to ModerateStandard, cost-effective but often insufficient for secondary amines.[12]
HBTU/TBTU UroniumHighWidely used, reliable, and fast. Forms OBt active esters.[13]
HATU/HCTU UroniumVery HighMore reactive than HBTU due to formation of OAt/O-6-ClBt esters. HATU is a top choice for challenging sequences.[14]
PyBOP/PyAOP PhosphoniumVery HighExcellent for sterically congested residues. PyAOP is the aza-version of PyBOP and is highly effective.[13][14]
COMU UroniumVery HighBased on Oxyma Pure leaving group; performs better than HOBt-based reagents and avoids potential side reactions of benzotriazoles.[14]
Table 1: Comparison of common coupling reagents for difficult couplings.

Procedure: This protocol assumes a standard Fmoc/tBu SPPS workflow on a suitable resin (e.g., Rink Amide for a C-terminal amide).[15] The procedure details the specific coupling cycle for the Nα-Fmoc-protected azetidine building block.

  • Resin Preparation: Start with the resin-bound peptide chain after the final standard Fmoc-deprotection step. The resin should be washed thoroughly with DMF to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, pre-activate the Nα-Fmoc-protected azetidine building block (3.0 eq) with your chosen coupling reagent (e.g., HATU, 2.9 eq) and a tertiary base (e.g., DIPEA, 6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 10-20 minutes at 75°C.[6]

  • Monitoring the Coupling:

    • The standard Kaiser test will not work for this secondary amine. Use a more appropriate test like the chloranil test or a small-scale cleavage and LC-MS analysis to confirm the completion of the coupling.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step using a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

  • Continuation: Proceed to the next Fmoc deprotection and coupling cycle to continue elongating the peptide chain.

G start Start Cycle: Resin-Bound Peptide (Free N-Terminus) azetidine_coupling Couple Fmoc-Azetidine (HATU/DIPEA, 2-4h) start->azetidine_coupling deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 DMF Wash deprotection->wash1 coupling Couple Next Fmoc-AA (Standard Conditions) wash1->coupling wash2 DMF Wash coupling->wash2 azetidine_coupling->wash2 monitor Monitor Coupling (e.g., Chloranil Test) wash2->monitor is_last Last Amino Acid? wash2->is_last monitor->deprotection is_last->deprotection No end Proceed to Cleavage is_last->end Yes

Figure 2: SPPS cycle highlighting the specialized azetidine incorporation step.

Protocol 3: Cleavage, Deprotection, and Purification

Rationale: The final step involves liberating the synthesized peptide from the solid support and simultaneously removing all acid-labile side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[16] During this process, reactive cationic species (e.g., t-butyl cations) are generated, which can alkylate sensitive residues like Tryptophan, Methionine, or Cysteine. To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential. The ketone functionality on the azetidine side chain is generally stable to standard TFA cleavage conditions.

Materials:

  • Peptidyl-resin (dried)

  • Reagent B Cleavage Cocktail:

    • TFA (88% v/v)

    • Phenol (5% w/v)

    • Deionized water (5% v/v)

    • Triisopropylsilane (TIS) (2% v/v)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for purification

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Prepare the Reagent B cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin). CAUTION: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.

  • Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes), decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide product by LC-MS and/or MALDI-TOF mass spectrometry.

Troubleshooting

  • Problem: Incomplete coupling of the azetidine building block.

    • Cause: Insufficient activation or steric hindrance.

    • Solution: Switch to a more powerful coupling reagent like HATU or COMU.[14] Perform a double coupling (repeating the coupling step with fresh reagents). Utilize microwave-assisted synthesis to increase reaction kinetics.[6]

  • Problem: Low final yield after cleavage.

    • Cause: Incomplete coupling at one or more steps, leading to truncated sequences that are capped. Aggregation of the peptide on the resin.[17]

    • Solution: Ensure coupling completion at every step, especially for the hindered azetidine residue. For hydrophobic or aggregation-prone sequences, consider using NMP as a solvent or incorporating backbone-modifying dipeptides to disrupt secondary structures.[13][18]

  • Problem: Unidentified peaks in the final HPLC/MS analysis.

    • Cause: Side reactions during cleavage due to inadequate scavenging. Incomplete removal of side-chain protecting groups.

    • Solution: Ensure the cleavage cocktail is freshly prepared with high-quality reagents. For peptides containing multiple arginine residues, extended cleavage times (up to 6 hours) may be necessary. If issues persist, consider alternative cleavage reagents like TMSBr for stubborn protecting groups.[19]

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Angewandte Chemie International Edition. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • ACS Publications. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives.
  • Bachem. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Bachem. (2024). Next generation peptide drugs favor synthetic, not recombinant manufacturing.
  • Chemistry – A European Journal. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ACS Publications. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • PubMed. (2026).
  • EurekAlert!. (2024). Chemists synthesize an improved building block for medicines.
  • Molecules. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bankpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.).
  • 2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • PMC. (n.d.).
  • Creative Peptides. (2025). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
  • Expert Opinion on Drug Discovery. (2026).
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Aapptec. (n.d.).
  • ACS Publications. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Request PDF. (2026). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide.
  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
  • ACS Publications. (2020).
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
  • Semantic Scholar. (1973). Studies on Azetidine Derivatives. IV.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PMC. (n.d.).
  • PMC. (2022).
  • PMC. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.
  • PMC. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one Analysis

Welcome to the technical support guide for the HPLC analysis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during method development. The information herein is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial challenges in analyzing 1-(Azetidin-3-yl)-2-ethoxyethan-1-one by HPLC?

A1: The primary challenges stem from the molecule's physicochemical properties. It is a small, polar compound containing a basic azetidine nitrogen. This combination can lead to poor retention on traditional reversed-phase (RP) columns (like C18) and peak tailing due to interactions with residual silanols on the silica-based stationary phase.[1][2][3][4] Therefore, a standard C18 column with a simple methanol/water mobile phase is unlikely to yield satisfactory results.

Q2: What is peak tailing and why is it a problem for my basic compound?

A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[5][6] For basic compounds like 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, this is often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[1][3][5][6] This unwanted interaction leads to poor peak shape, reduced sensitivity, and inaccurate integration, which can compromise the accuracy of your quantitative analysis.[5]

Q3: What are the main strategies to improve retention and peak shape for this compound?

A3: There are three primary strategies to consider:

  • Reversed-Phase Chromatography (RPC) with Mobile Phase Optimization: This involves adjusting the mobile phase pH to control the ionization of the analyte and silanol groups, and potentially using mobile phase additives.[5][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which is well-suited for retaining and separating highly polar compounds.[9][10][11][12]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: This involves adding a reagent to the mobile phase that pairs with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[10][13]

Troubleshooting Guides: A Deeper Dive

Scenario 1: Poor Retention in Reversed-Phase HPLC

Issue: My peak for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is eluting at or very near the solvent front on a C18 column.

Cause: The compound is too polar to be adequately retained by the nonpolar C18 stationary phase.[4][10] In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are weak for this molecule.[14][15]

Solutions:

SolutionMechanismKey Considerations
Increase Aqueous Content Increasing the water content in the mobile phase increases its polarity, which can enhance retention of polar compounds in reversed-phase mode.This may not be sufficient for very polar compounds and can lead to long run times.
Switch to a Polar-Embedded or Polar-Endcapped Column These columns have stationary phases with embedded polar groups that provide an alternative interaction mechanism for polar analytes, improving retention.[16]These columns are often compatible with highly aqueous mobile phases.
Employ HILIC HILIC is specifically designed for the retention of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9][11][12]HILIC may require longer equilibration times and careful control of the water content in the mobile phase and sample diluent.[9]
Scenario 2: Significant Peak Tailing in Reversed-Phase HPLC

Issue: My peak for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one shows significant tailing, even with some retention.

Cause: As a basic compound, the azetidine nitrogen can become protonated and interact with ionized residual silanol groups on the silica packing material, causing peak tailing.[1][3][5]

Solutions:

SolutionMechanismKey Considerations
Lower Mobile Phase pH By lowering the pH of the mobile phase (e.g., to pH 2.5-3), the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[1][3][5]Ensure the column is stable at low pH. Use a buffer (e.g., phosphate or formate) to maintain a consistent pH.[6]
Use a High-Purity, End-Capped Column Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less reactive group to reduce their activity.[3][6] Using a column packed with high-purity silica also minimizes silanol interactions.[1]Even with end-capping, some residual silanols will remain.
Add a Competing Base Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.TEA can be difficult to remove from the column and may interfere with MS detection.
Increase Mobile Phase Ionic Strength Adding a neutral salt (e.g., potassium phosphate) to the mobile phase can help to shield the charged silanol groups and reduce secondary interactions.Ensure the salt is soluble in the mobile phase and compatible with your detector.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one on a C18 column.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL solution of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one in a 50:50 mixture of acetonitrile and water.

    • Working Standard: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • Prepare Mobile Phases:

    • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase B (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase C (High pH - use a pH stable column): 10 mM Ammonium Bicarbonate in Water, pH 9.0.

    • Organic Modifier: Acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at an appropriate wavelength (determine via UV scan).

    • Gradient: Start with a shallow gradient (e.g., 5-95% Acetonitrile over 15 minutes) for each pH condition.

  • Execution:

    • Equilibrate the column thoroughly with the initial mobile phase for each pH condition.

    • Inject the working standard and record the chromatogram.

    • Evaluate retention time, peak shape (asymmetry), and resolution from any impurities.

  • Analysis: Compare the results from the different pH conditions to select the most promising pH for further optimization.

Protocol 2: HILIC Method Development

This protocol provides a starting point for developing a HILIC method for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

  • Prepare Stock and Working Solutions: As described in Protocol 1. The sample diluent should ideally match the initial mobile phase composition to avoid peak distortion.[9]

  • Prepare Mobile Phases:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • HPLC Conditions:

    • Column: HILIC (e.g., Amide or Silica), 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV or Mass Spectrometer.

    • Gradient: A typical HILIC gradient starts with a high organic percentage and decreases it over time (e.g., 95% to 50% Acetonitrile over 15 minutes).

  • Execution and Analysis:

    • Proper column equilibration is critical in HILIC and may take longer than in reversed-phase.

    • Inject the working standard and evaluate the chromatogram for retention and peak shape.

    • Adjust the gradient slope and buffer concentration to optimize the separation.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_0 Initial Assessment cluster_1 Reversed-Phase Path cluster_2 HILIC Path Start Analyze Compound Properties (Polar, Basic) Select_Mode Select Initial Chromatographic Mode Start->Select_Mode RP_Column Select C18 or Polar-Embedded Column Select_Mode->RP_Column Reversed-Phase HILIC_Column Select HILIC Column (Amide, Silica) Select_Mode->HILIC_Column HILIC RP_Mobile_Phase Screen Mobile Phase pH (Low, Mid, High) RP_Column->RP_Mobile_Phase Evaluate_RP Evaluate Retention & Peak Shape RP_Mobile_Phase->Evaluate_RP Optimize_RP Fine-tune Gradient & Organic Modifier Evaluate_RP->Optimize_RP Good RP_Fail Poor Retention or Tailing Evaluate_RP->RP_Fail Poor RP_Success Acceptable Separation Optimize_RP->RP_Success RP_Fail->HILIC_Column Switch to HILIC HILIC_Mobile_Phase Screen High Organic Mobile Phase with Buffer HILIC_Column->HILIC_Mobile_Phase Evaluate_HILIC Evaluate Retention & Peak Shape HILIC_Mobile_Phase->Evaluate_HILIC Optimize_HILIC Fine-tune Gradient & Water Content Evaluate_HILIC->Optimize_HILIC Good HILIC_Success Acceptable Separation Optimize_HILIC->HILIC_Success

Caption: Workflow for HPLC mobile phase optimization.

References

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Shabir, G. A. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Resolian. (2025, November 25). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2007, June 4). Amines-Ion Pairing. Retrieved from [Link]

  • ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • SIELC Technologies. (n.d.). By Detection. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • MDPI. (2007, October 25). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(Azetidin-3-yl)-2-ethoxyethan-1-one Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the coupling reactions of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the coupling reactions of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one .

While the azetidine ring inherently exposes the secondary amine due to its strained 90° internal bond angles[1], the bulky and highly flexible 2-ethoxyethan-1-one substituent at the 3-position introduces significant steric and electronic interference. This side chain can sweep the trajectory of incoming electrophiles and act as a competing chelating agent for transition metal catalysts[2][3]. The following modules break down the causality of these failures and provide self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my Buchwald-Hartwig amination yielding mostly unreacted azetidine and off-cycle Pd complexes?

Mechanistic Causality: The 2-ethoxyethan-1-one moiety contains two Lewis basic oxygen atoms (ketone and ether) that can act as bidentate or monodentate chelators to palladium[2][3]. This chelation pulls the Pd catalyst off-cycle, preventing the critical oxidative addition or transmetalation steps. Furthermore, if you are using aryl iodides, the generated iodide ions can precipitate the Pd complex, causing severe catalyst inhibition[4]. The Solution:

  • Ligand Selection: Employ extremely bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). These ligands enforce a monoligated Pd(0) active species and are sterically demanding enough to prevent the ethoxyethanone oxygens from coordinating to the metal center[4].

  • Precatalysts: Use Pd G3 or G4 precatalysts to ensure rapid generation of the active LPd(0) species without requiring harsh reduction steps[4].

Q2: During amide coupling with a bulky carboxylic acid, I am seeing low conversion and significant epimerization of the acid partner. How can I improve this?

Mechanistic Causality: The steric hindrance from the 3-position substituent significantly reduces the nucleophilicity of the azetidine nitrogen. In standard carbodiimide-mediated couplings (e.g., DCC or EDC), the slow attack of the hindered amine allows the activated O-acylisourea intermediate a longer lifetime. This intermediate subsequently cyclizes into an oxazolone, which rapidly racemizes/epimerizes before the amide bond can form. The Solution: Switch to highly reactive, non-epimerizing uronium/aminium coupling reagents such as HATU or COMU. These reagents form highly active Oxyma/HOAt esters in situ, accelerating the nucleophilic attack of the hindered azetidine and outcompeting the oxazolone formation pathway.

Q3: How do I prevent ring-opening or degradation of the azetidine during harsh coupling conditions?

Mechanistic Causality: Azetidines possess significant inherent ring strain (~26 kcal/mol). Under strongly acidic conditions, or in the presence of strong nucleophilic bases at elevated temperatures, the four-membered ring is highly susceptible to nucleophilic ring-opening[1][5]. The Solution: Maintain strictly anhydrous, mildly basic conditions. For Buchwald-Hartwig couplings, replace aggressive bases like NaOtBu with milder inorganic bases like Cs₂CO₃ or K₃PO₄, and keep temperatures at or below 80 °C.

Part 2: Data Presentation & Optimization Metrics

The following tables summarize the quantitative data for optimizing both Buchwald-Hartwig and Amide coupling workflows specifically for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

Table 1: Optimization of Buchwald-Hartwig Amination

Catalyst / Ligand System Base Solvent Temp (°C) Conversion (%) Mechanistic Observation
Pd(OAc)₂ / BINAP NaOtBu Toluene 100 < 10% Catalyst poisoning via oxygen chelation[2].
Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 100 45% Moderate steric relief; some ring-opening observed.

| BrettPhos Pd G3 | NaOtBu | THF | 80 | 92% | Optimal; bulky ligand prevents chelation[4]. |

Table 2: Amide Coupling Reagent Efficacy (Using a Chiral Carboxylic Acid)

Coupling Reagent Additive Base Yield (%) Epimerization (%) Mechanistic Observation
DCC None TEA 25% > 40% Slow attack leads to oxazolone pathway.
EDC HOBt DIPEA 55% 15% Moderate activation; steric clash remains.
HATU None DIPEA 88% < 2% Fast HOAt ester formation outcompetes epimerization.

| COMU | None | TMP | 95% | Not detected | Superior Oxyma leaving group forces rapid coupling. |

Part 3: Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

This protocol utilizes a G3 precatalyst to bypass reduction bottlenecks and a bulky biaryl phosphine to prevent substrate chelation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with the aryl bromide/chloride (1.0 equiv), 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (1.2 equiv), BrettPhos Pd G3 precatalyst (2–5 mol%), and sodium tert-butoxide (1.5 equiv). (Note: If the substrate is base-sensitive, substitute with Cs₂CO₃).

  • Solvation: Add anhydrous THF to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (SiO₂).

Protocol B: High-Efficiency Amide Coupling using COMU

This protocol utilizes COMU to generate a highly electrophilic intermediate, forcing the sterically hindered azetidine to react rapidly and bypassing the epimerization-prone oxazolone intermediate.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M) in a flame-dried flask under argon at 0 °C.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) or DIPEA (2.5 equiv) dropwise. Stir for 5 minutes to ensure complete formation of the active Oxyma ester.

  • Coupling: Add 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (1.1 equiv) dropwise to the activated mixture.

  • Propagation: Allow the reaction to naturally warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove TMP/DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 4: Logical Workflows & Visualizations

G Start Buchwald-Hartwig of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one Issue1 Low Conversion / Catalyst Poisoning Start->Issue1 Issue2 Substrate Degradation / Ring Opening Start->Issue2 Cause1 Chelation by Ethoxyethanone Oxygens to Pd Center Issue1->Cause1 Cause2 Harsh Base / High Temp Cleaving Strained Ring Issue2->Cause2 Sol1 Use Bulky Biaryl Phosphines (BrettPhos, RuPhos) Cause1->Sol1 Sol2 Switch to Mild Bases (Cs2CO3, K3PO4) at <80°C Cause2->Sol2

Troubleshooting workflow for Pd-catalyzed amination of oxygen-rich azetidines.

G Start Amide Coupling with Hindered Azetidine Check Is the Carboxylic Acid Prone to Epimerization? Start->Check Yes Yes (e.g., alpha-chiral) Check->Yes No No (e.g., achiral/aromatic) Check->No PathYes Avoid DCC/EDC. Use HATU or COMU + DIPEA at 0°C to RT. Yes->PathYes PathNo EDC/HOBt is acceptable, but HATU provides faster conversion. No->PathNo

Decision matrix for selecting amide coupling reagents to minimize epimerization.

References

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - ACS Public
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings - WuXi AppTec -
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine - ResearchG
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies -
  • Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)
  • Chelation-Assisted Palladium-Catalyzed γ-Arylation of Aliphatic Carboxylic Acid Derivatives - ResearchG

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one: A Comparative Guide to RPLC vs. HILIC-MS/MS

Executive Summary & Analytical Challenge In contemporary medicinal chemistry,1[1]. By acting as bioisosteres for larger, more flexible heterocycles like piperidines or morpholines, azetidines improve molecular rigidity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In contemporary medicinal chemistry,1[1]. By acting as bioisosteres for larger, more flexible heterocycles like piperidines or morpholines, azetidines improve molecular rigidity, metabolic stability, and the fraction of sp3-hybridized carbons ( Fsp3​ )[2].

1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a highly valuable, polar building block featuring an unsubstituted secondary amine on the azetidine ring and an ethoxyacetyl substituent. While its physicochemical properties make it an excellent candidate for drug design, these same properties present a severe analytical challenge. The molecule is highly hydrophilic and basic. When subjected to standard mass spectrometry (MS) validation workflows relying on Reversed-Phase Liquid Chromatography (RPLC), the compound resists retention, eluting in the void volume. This guide objectively compares traditional RPLC-MS/MS against Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS, providing researchers with a self-validating framework for analyzing highly polar azetidine derivatives.

Mechanistic Comparison: Why Standard RPLC Fails

To validate the purity and pharmacokinetic properties of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, we must select an appropriate chromatographic mechanism prior to MS detection.

  • The RPLC Limitation: RPLC relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Because the azetidine nitrogen is protonated at the acidic pH of standard LC-MS mobile phases, the molecule becomes highly polar. It lacks sufficient hydrophobicity to partition into the C18 phase and elutes almost immediately. Attempting to force retention by using 100% aqueous mobile phases often leads to stationary phase dewetting and poor reproducibility[3].

  • The HILIC Advantage: 3[3]. In this orthogonal system, water acts as the strong eluting solvent. The azetidine derivative partitions into a water-enriched layer immobilized on the stationary phase and undergoes secondary ion-exchange interactions, resulting in robust retention[4].

LCMS_Workflow cluster_RPLC RPLC-MS/MS Workflow cluster_HILIC HILIC-MS/MS Workflow Sample 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (Polar Basic Amine) RPLC_Col C18 Column (Hydrophobic) Sample->RPLC_Col HILIC_Col Amide/Silica Column (Hydrophilic) Sample->HILIC_Col RPLC_Ret Poor Retention (Early Elution) RPLC_Col->RPLC_Ret RPLC_MS Low ESI Efficiency (High Aqueous) RPLC_Ret->RPLC_MS Result Data Analysis & Validation RPLC_MS->Result HILIC_Ret Strong Retention (Partitioning & Ion-Exchange) HILIC_Col->HILIC_Ret HILIC_MS High ESI Efficiency (High Organic) HILIC_Ret->HILIC_MS HILIC_MS->Result

Workflow comparison: RPLC vs. HILIC for polar azetidine MS validation.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality checks.

Protocol A: Baseline RPLC-MS/MS (For Comparative Failure Analysis)
  • Column Selection: C18 superficially porous column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in MS-grade H2​O .

    • Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient Elution: Start at 2% B to maximize potential hydrophobic retention. Hold for 0.5 min, ramp to 95% B over 3 min. Flow rate: 0.4 mL/min.

  • Causality Check: The high aqueous content required to attempt retention results in high surface tension droplets in the Electrospray Ionization (ESI) source, impeding efficient desolvation and limiting MS sensitivity.

Protocol B: Optimized HILIC-MS/MS (Recommended)
  • Column Selection: Amide-bonded stationary phase (2.1 x 100 mm, 1.7 µm). Causality: The amide group provides strong hydrogen bonding capabilities for the azetidine NH group.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with formic acid.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality:4[4]. The ammonium formate provides a consistent ionic strength that stabilizes interactions between the protonated azetidine and the stationary phase.

  • Gradient Elution: Start at 95% B (highly organic). Hold for 1 min, ramp down to 50% B over 4 min. Flow rate: 0.4 mL/min.

  • System Suitability & Self-Validation:

    • Retention Factor ( k′ ): Must be > 2.0. This ensures the azetidine is partitioned away from the void volume where un-retained matrix components elute.

    • Peak Tailing Factor ( Tf​ ): Must be ≤1.5 . Excessive tailing indicates secondary interactions with active silanols, prompting the need for fresh buffer preparation.

Mass Spectrometry Parameters (Multiple Reaction Monitoring)
  • Ionization Mode: Positive ESI ( ESI+ ).

  • Precursor Ion: m/z 144.1 ( [M+H]+ of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one).

  • Quantifier Transition: m/z 144.1 56.1 (Cleavage yielding the azetidinium fragment).

  • Qualifier Transition: m/z 144.1 99.1 (Neutral loss of the ethoxy group, -45 Da).

Quantitative Data & Performance Comparison

The structural differences between RPLC and HILIC directly dictate the analytical performance. The table below summarizes the quantitative validation metrics for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

Performance MetricRPLC-MS/MS (C18)HILIC-MS/MS (Amide)Scientific Causality
Retention Factor ( k′ ) < 0.5 (Void volume)> 3.0 (Strong retention)Azetidine is too polar for hydrophobic C18 partitioning but interacts strongly with polar HILIC phases.
Peak Asymmetry ( Tf​ ) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)Secondary interactions with residual silanols on C18 cause tailing; buffered HILIC suppresses this.
Matrix Effect / Ion Suppression High (>50% suppression)Low (<10% suppression)Early elution in RPLC causes co-elution with matrix salts. HILIC shifts elution away from suppression zones.
ESI Sensitivity (S/N Ratio) Baseline (1x)5x to 10x EnhancementHigh organic mobile phase in HILIC lowers surface tension, accelerating droplet desolvation.

Ionization Physics: The HILIC Sensitivity Advantage

The superior performance of HILIC for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is not merely a chromatographic phenomenon; it is deeply tied to mass spectrometry physics.

In ESI, the mobile phase is nebulized into charged droplets. High aqueous mobile phases (as used in RPLC to retain polar compounds) have high surface tension (water = 72 mN/m). This requires higher desolvation temperatures and leads to larger initial droplets, reducing the efficiency of gas-phase ion generation. Conversely, 5[5] (surface tension = 29 mN/m). These low-surface-tension droplets undergo rapid evaporation and accelerate the Coulombic fission process.6[6].

ESI_Mechanism Eluent HILIC Eluent (>70% Acetonitrile) Taylor Taylor Cone (High Voltage) Eluent->Taylor Droplet Charged Droplet Taylor->Droplet Nebulization Desolvation Rapid Desolvation (Low Surface Tension) Droplet->Desolvation Heat & N2 Gas GasPhase Gas-Phase Ions [M+H]+ Desolvation->GasPhase Coulombic Fission Detector Mass Spectrometer (High S/N) GasPhase->Detector Ion Optics

HILIC-enhanced ESI desolvation mechanism for high MS sensitivity.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • Reverse-Phase Liquid Chromatography vs.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LCMS.cz.
  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods - Halo Columns.
  • HILIC: The Pros and Cons | LCGC International - Chrom

Sources

Comparative

A Strategic Guide for Medicinal Chemists: Comparing 1-(Azetidin-3-yl)-2-ethoxyethan-1-one and Azetidine-3-carboxylic Acid

The azetidine ring has firmly established itself as a privileged scaffold in modern drug discovery.[1][2] Its unique combination of conformational rigidity, sp3-rich character, and favorable influence on physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine ring has firmly established itself as a privileged scaffold in modern drug discovery.[1][2] Its unique combination of conformational rigidity, sp3-rich character, and favorable influence on physicochemical properties like metabolic stability and solubility makes it a highly sought-after motif.[1][2] However, the strategic power of this four-membered heterocycle is unlocked through the careful selection of its substituted variants. This guide provides an in-depth, experimentally-grounded comparison of two synthetically valuable building blocks: the pre-functionalized ketone, 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, and the versatile bifunctional synthon, azetidine-3-carboxylic acid. Understanding their distinct chemical behaviors and applications is paramount for researchers aiming to leverage the full potential of the azetidine core in developing next-generation therapeutics.

Core Physicochemical and Structural Comparison

At the molecular level, the primary distinction lies in the substituent at the 3-position of the azetidine ring. Azetidine-3-carboxylic acid features a classic, ionizable carboxylic acid group, while 1-(Azetidin-3-yl)-2-ethoxyethan-1-one possesses a neutral, more lipophilic ethoxyacetyl side chain. This fundamental difference dictates their physical properties, solubility profiles, and subsequent chemical reactivity.

Property1-(Azetidin-3-yl)-2-ethoxyethan-1-oneAzetidine-3-carboxylic Acid
Molecular Formula C7H13NO2C4H7NO2[3][]
Molecular Weight 143.18 g/mol 101.10 g/mol []
Typical Appearance Colorless to light yellow oilWhite to off-white crystalline solid[5]
Solubility High solubility in organic solvents (DCM, EtOAc, MeOH)Soluble in water and polar protic solvents[6]
pKa Not applicable (non-ionizable)~2.7 (carboxylic acid)[6]
Primary Reactive Sites Nucleophilic secondary amine (N-H)Nucleophilic secondary amine (N-H), Electrophilic carboxyl (C=O)

Divergent Synthetic Strategies and Experimental Paradigms

The choice between these two building blocks fundamentally alters the synthetic approach to a target molecule. One offers a classic bifunctional handle for linear constructions, while the other provides a pre-installed side chain, ideal for divergent synthesis from the azetidine nitrogen.

Azetidine-3-carboxylic Acid: The Bifunctional Linchpin

As a constrained β-amino acid, azetidine-3-carboxylic acid is a cornerstone for creating peptidomimetics and other complex molecules where both the amine and acid functionalities are sequentially addressed.[7][8] The secondary amine readily participates in standard N-functionalization reactions, while the carboxylic acid can be activated for amide or ester bond formation, allowing for a highly controlled, step-wise elaboration of molecular complexity.

Experimental Protocol: Peptide Coupling with Azetidine-3-carboxylic Acid

This protocol details a standard procedure for forming an amide bond between the carboxylic acid moiety and a primary amine, a foundational reaction in medicinal chemistry.

Materials:

  • Azetidine-3-carboxylic acid

  • A primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve azetidine-3-carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for completion by LC-MS or TLC.

  • Once complete, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to yield the target amide.

Causality Behind Experimental Choices:

  • HATU: This is a highly efficient, modern coupling reagent that minimizes the risk of racemization at adjacent stereocenters and operates under mild conditions.

  • DIPEA: A bulky, non-nucleophilic base is essential to deprotonate the carboxylic acid and the amine hydrochloride salt (if used) without competing in the coupling reaction itself.

  • Anhydrous DMF & Inert Atmosphere: These precautions are necessary to prevent the hydrolysis of the activated acid intermediate and the coupling reagent, which would quench the reaction and reduce yields.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle cluster_product Product Azetidone 1-(Azetidin-3-yl)-2- ethoxyethan-1-one Coupling N-Coordination & C-N Coupling Azetidone->Coupling ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Catalyst Pd2(dba)3 (Pd(0) Source) Xantphos (Ligand) Catalyst->OxAdd Base Cs2CO3 (Base) Base->Coupling OxAdd->Coupling RedElim Reductive Elimination Coupling->RedElim RedElim->Catalyst Catalyst Regeneration FinalProduct N-Aryl Azetidine RedElim->FinalProduct

Sources

Validation

validating purity of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one using GC-MS

Validating the Purity of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one: A Comparative Guide to GC-MS and Alternative Analytical Workflows As drug development pipelines increasingly incorporate complex, polar building blocks, ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one: A Comparative Guide to GC-MS and Alternative Analytical Workflows

As drug development pipelines increasingly incorporate complex, polar building blocks, analytical scientists face mounting challenges in purity validation. One such compound is 1-(Azetidin-3-yl)-2-ethoxyethan-1-one . Featuring a strained four-membered azetidine ring with a secondary amine and an ethoxyethanone moiety, this molecule presents a unique intersection of high polarity, thermal lability, and basicity.

This guide objectively compares direct Gas Chromatography-Mass Spectrometry (GC-MS), derivatization-assisted GC-MS, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this compound. By examining the causality behind these analytical behaviors, we provide a self-validating framework for accurate quantitation.

The Chemical Challenge: Causality in Gas-Phase Analysis

To understand why 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is analytically stubborn, we must look at its molecular architecture. The secondary amine (N-H) within the azetidine ring is a strong hydrogen-bond donor and acceptor. When introduced into a standard GC-MS system, two critical failure modes occur:

  • Irreversible Adsorption & Peak Tailing: The active N-H group interacts aggressively with free silanol (Si-OH) groups present in the glass liner and the stationary phase of the GC column. This interaction causes severe peak tailing, leading to poor integration and an underestimation of impurities[1].

  • Thermal Degradation: Azetidines are highly strained four-membered rings. Subjecting them to the high temperatures of a GC injection port (typically 250°C) can induce ring-opening or thermal degradation[2]. This creates artifact peaks in the chromatogram that artificially lower the calculated purity of the active pharmaceutical ingredient (API).

To circumvent these issues, analytical chemists must choose between chemically modifying the analyte to suit the instrument (Derivatization GC-MS) or changing the instrument to suit the analyte (LC-MS)[3].

AnalyticalWorkflow A 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (Secondary Amine) B Direct GC-MS A->B High Temp Inlet C Derivatized GC-MS (BSTFA + 1% TMCS) A->C Silylation D LC-MS (HILIC / RP-HPLC) A->D Liquid Phase E H-Bonding & Thermal Stress Peak Tailing & Degradation B->E F N-TMS Formation High Volatility & Stability C->F G No Thermal Stress Excellent Intact Detection D->G

Fig 1. Analytical decision tree for azetidine purity validation.

Method Comparison: Direct GC-MS vs. Derivatized GC-MS vs. LC-MS

A robust purity validation method must be reproducible, sensitive, and free from matrix or instrument-induced artifacts. Below is a comparative analysis of the three primary workflows.

Direct GC-MS (Not Recommended)

Injecting the underivatized compound directly onto a non-polar column (e.g., HP-5MS) results in broad, asymmetrical peaks. The high polarity of the secondary amine prevents efficient partitioning into the stationary phase, while thermal stress degrades a portion of the analyte before it even reaches the column.

Derivatized GC-MS (The Gold Standard for Gas Phase)

Derivatization chemically masks the problematic N-H group. The most effective approach for secondary amines is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [4].

  • Mechanistic Causality: BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. However, secondary amines are sterically hindered and react slowly. The addition of 1% TMCS acts as a critical catalyst, driving the silylation of the hindered azetidine nitrogen to completion[4][5]. The resulting N-TMS derivative is highly volatile, thermally stable, and exhibits excellent peak symmetry[6].

LC-MS (The Orthogonal Alternative)

Liquid chromatography avoids thermal stress entirely. Using Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase LC at a high pH (to keep the amine deprotonated) provides excellent intact mass detection[3]. However, LC-MS lacks the universal ionization efficiency of GC-FID/MS for unknown impurity quantitation, making derivatized GC-MS slightly superior for absolute purity profiling (area normalization).

Quantitative Data Summary
ParameterDirect GC-MSDerivatized GC-MS (BSTFA/TMCS)LC-MS (HILIC/UV)
Peak Symmetry (Tailing Factor) > 2.5 (Poor)1.0 - 1.1 (Excellent)1.1 - 1.3 (Good)
Thermal Degradation Risk HighLow (Stabilized by TMS)None
LOD (Signal-to-Noise > 3) ~50 ng/mL~1 ng/mL~5 ng/mL
Sample Preparation Time < 5 mins45 - 60 mins< 5 mins
Purity Accuracy Underestimated (Artifacts)Highly AccurateHighly Accurate

The Derivatization Mechanism

Understanding the reaction kinetics is vital for method validation. The conversion of the polar azetidine to its TMS derivative fundamentally alters its chromatographic behavior, allowing it to elute sharply and predictably.

Mechanism N1 Azetidine (N-H) Highly Polar N2 BSTFA + 1% TMCS Heat (60°C) N1->N2 N3 Azetidine (N-TMS) Volatile & Stable N2->N3

Fig 2. Silylation mechanism converting polar N-H to volatile N-TMS.

Self-Validating Experimental Protocol: Derivatized GC-MS

To ensure absolute trustworthiness, this protocol incorporates a self-validating system: the inclusion of an internal standard and a specific check for derivatization completeness.

Reagents & Materials
  • 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (Sample)

  • BSTFA + 1% TMCS (Derivatization Reagent)[5]

  • Anhydrous Pyridine (Solvent and basic catalyst)

  • Internal Standard (e.g., Tridecane or an isotopically labeled amine)

Step-by-Step Methodology
  • Sample Preparation: Weigh accurately 1.0 mg of the sample into a 2 mL amber glass GC vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine. Causality: Pyridine acts as both an aprotic solvent and a basic catalyst, neutralizing any acidic byproducts and accelerating the reaction of the sterically hindered secondary amine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS in a moisture-free environment (e.g., under nitrogen). Causality: Moisture immediately hydrolyzes BSTFA, ruining the reaction[3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 60°C for 45 minutes[4]. Causality: Heat provides the activation energy required to overcome the steric hindrance of the azetidine ring.

  • Cooling & Spiking: Allow the vial to cool to room temperature. Add 10 µL of the internal standard solution.

GC-MS Instrumental Parameters
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, Split ratio 20:1.

  • Oven Program: Initial 70°C (hold 2 mins), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 50–400.

System Suitability & Self-Validation Criteria

A protocol is only as good as its internal checks. Validate the run using the following criteria:

  • Derivatization Completeness: Extract the ion chromatogram (EIC) for the underivatized mass of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one. The peak area must be < 0.1% of the derivatized peak area. If underivatized analyte is detected, the reaction was incomplete (likely due to moisture contamination).

  • Tailing Factor: The tailing factor of the N-TMS derivative peak must be ≤ 1.2.

  • Resolution: Ensure baseline resolution (Rs > 1.5) between the API peak and any known synthetic impurities (e.g., starting materials like azetidin-3-ol derivatives).

Conclusion

For the purity validation of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, direct GC-MS is fundamentally flawed due to the severe hydrogen bonding and thermal instability of the azetidine secondary amine. While LC-MS offers a viable orthogonal approach, derivatization-assisted GC-MS using BSTFA + 1% TMCS remains the most authoritative method. By chemically converting the labile N-H group into a stable, volatile N-TMS ether, researchers can achieve exceptional peak symmetry, accurate impurity profiling, and a robust, self-validating analytical workflow.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Preparation of TMS Derivatives for GC/MS Source: California Institute of Technology (CalTech) URL:[Link]

  • Derivatization Reagents for GC Source: Macherey-Nagel URL:[Link]

  • GC-MS Sample Preparation Source: Organomation URL:[Link]

Sources

Comparative

comparative reactivity of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one ketones

Comparative Reactivity Profile: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one as a Bifunctional Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the incorporation of strained nitrogen heterocycles like...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the incorporation of strained nitrogen heterocycles like azetidines has become a premier strategy for improving physicochemical properties, such as lowering lipophilicity (LogP) and enhancing metabolic stability [1]. Among these building blocks, 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (typically utilized in its N-Boc or N-Cbz protected form) stands out as a highly versatile, bifunctional scaffold.

As a Senior Application Scientist, I frequently evaluate the reactivity of novel fragments to streamline downstream library synthesis. This guide objectively compares the reactivity of the 1-(azetidin-3-yl)-2-ethoxyethan-1-one motif against its structural alternatives: the less strained piperidine analogue and the non-alkoxy substituted analogue. By understanding the interplay between ring strain, inductive effects, and chelation control, researchers can rationally design highly stereoselective and high-yielding synthetic workflows [2].

Structural and Electronic Paradigm

The unique reactivity of 1-(azetidin-3-yl)-2-ethoxyethan-1-one is governed by two distinct structural features:

  • The Strained Azetidine Core: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). This strain alters the hybridization of the ring carbons, increasing the s-character of the exocyclic C-C bond connecting the ring to the carbonyl group. Consequently, the exocyclic carbonyl is held in a more sterically accessible, rigid conformation compared to flexible six-membered rings like piperidine [1].

  • The α -Ethoxy Ketone Motif: The adjacent ethoxy group exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. Furthermore, the lone pairs on the ethoxy oxygen serve as critical coordination sites for Lewis acidic metals, enabling highly ordered, chelation-controlled transition states during nucleophilic additions.

Comparative Reactivity Analysis

To objectively benchmark performance, we compare N-Boc-1-(azetidin-3-yl)-2-ethoxyethan-1-one (Target Scaffold ) against two alternatives:

  • Alternative A: N-Boc-1-(piperidin-4-yl)-2-ethoxyethan-1-one (Evaluates the effect of ring size and flexibility).

  • Alternative B: N-Boc-1-(azetidin-3-yl)ethan-1-one (Evaluates the necessity of the α -ethoxy group).

Nucleophilic Addition (Grignard Reactions)

When reacting with Grignard reagents (e.g., MeMgBr), the Target Scaffold exhibits exceptional syn-diastereoselectivity. This is driven by Cram's chelate model. The addition of a bidentate Lewis acid (like Mg²⁺) pre-organizes the ketone and the α -ethoxy oxygen into a rigid five-membered chelate ring. The bulky azetidine ring forces the nucleophile to attack from the less sterically hindered face.

  • Alternative A (Piperidine): Yields lower diastereomeric ratios (dr). The conformational flexibility of the piperidine chair allows for competing transition states, eroding stereocontrol.

  • Alternative B (No Ethoxy): Lacks the secondary coordinating oxygen. The reaction proceeds via a standard Felkin-Anh transition state, resulting in poor stereoselectivity and slower reaction rates due to the absence of inductive activation.

Reductive Amination

The highly electrophilic nature of the α -ethoxy ketone in the Target Scaffold accelerates imine formation. However, this same electrophilicity makes the ketone highly susceptible to premature reduction by hydride sources (e.g., NaBH(OAc)₃) before the imine fully forms. Therefore, Lewis acid-mediated pre-formation of the imine is strictly required. Alternative B reacts significantly slower in reductive aminations due to the lack of the activating -I effect from the ethoxy group [3].

Quantitative Data Summary

The following table summarizes the comparative experimental performance of these scaffolds under standardized conditions.

Substrate (N-Boc Protected)Reductive Amination Yield (%)*Imine Formation Rate (h)Grignard Addition Yield (%)**Grignard Addition dr (syn:anti)
Target: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one 88% 1.5 92% 95:5
Alt A: 1-(Piperidin-4-yl)-2-ethoxyethan-1-one85%2.081%70:30
Alt B: 1-(Azetidin-3-yl)ethan-1-one72%6.085%55:45

*Conditions: 1.0 eq primary amine, 2.0 eq Ti(OiPr)₄, THF, r.t., then 1.5 eq NaBH(OAc)₃. **Conditions: 1.1 eq MgBr₂·OEt₂, CH₂Cl₂, -78 °C, 30 min; then 1.5 eq MeMgBr, -78 °C to r.t.

Experimental Workflows and Visualizations

Chelation A 1-(Azetidin-3-yl)- 2-ethoxyethan-1-one B Mg2+ Coordination (Bidentate Chelate) A->B MgBr2.OEt2 C Nucleophilic Attack (Less Hindered Face) B->C RMgX D syn-Diastereomer (Major Product) C->D High dr

Mechanistic pathway of chelation-controlled Grignard addition via a bidentate intermediate.
Protocol 1: Stereoselective Chelation-Controlled Grignard Addition

Causality Note: Pre-complexation with MgBr₂·OEt₂ is critical. Adding the Grignard reagent directly without pre-chelation leads to competitive background addition via the Felkin-Anh pathway, drastically reducing the diastereomeric ratio.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve N-Boc-1-(azetidin-3-yl)-2-ethoxyethan-1-one (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Chelation: Cool the solution to -78 °C. Dropwise, add MgBr₂·OEt₂ (1.1 mmol, 1.0 M in Et₂O). Stir at -78 °C for 30 minutes to ensure complete formation of the rigid 5-membered chelate complex.

  • Addition: Slowly add the desired Grignard reagent (e.g., MeMgBr, 1.5 mmol, 3.0 M in Et₂O) down the side of the flask.

  • Completion & Workup: Stir for 2 hours at -78 °C, then allow warming to 0 °C. Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the syn-tertiary alcohol.

Workflow cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Nucleophilic Addition Start N-Boc-1-(Azetidin-3-yl)- 2-ethoxyethan-1-one Imine Imine Formation Ti(OiPr)4, R-NH2 Start->Imine Chel Metal Chelation MgBr2.OEt2 Start->Chel Red Reduction NaBH(OAc)3 Imine->Red ProdA Functionalized Amine Red->ProdA Add Stereoselective Addition RMgX Chel->Add ProdB Tertiary Alcohol Add->ProdB

Divergent synthetic workflows for functionalizing the alpha-ethoxy ketone motif.
Protocol 2: Titanium-Mediated Reductive Amination

Causality Note: The α -alkoxy group makes the ketone highly susceptible to direct reduction by borohydrides. Titanium(IV) isopropoxide acts as a water scavenger and Lewis acid, driving the equilibrium entirely toward the imine/enamine prior to the introduction of the reducing agent, thereby preventing the formation of the undesired secondary alcohol byproduct.

  • Imine Formation: In a dry flask under argon, dissolve the ketone (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous THF (5 mL). Add Ti(OiPr)₄ (2.0 mmol). Stir at room temperature for 1.5 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Stir the suspension at room temperature for 12 hours.

  • Workup (Self-Validating Step): To break the titanium emulsion, quench the reaction by adding 10 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour until the biphasic layers become completely clear. Extract the aqueous layer with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035.[Link]

  • Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 29-60.[Link]

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J. T., Kowalski, J., Hinklin, R. J., & Mykhailiuk, P. K. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

Validation

A Comparative Benchmarking Guide to the Synthesis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts desirable physicochemical properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. Consequently, the development of efficient and scalable synthetic routes to novel azetidine-containing building blocks, such as 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, is of paramount importance to researchers in drug development. This guide provides an in-depth, comparative analysis of two robust synthetic pathways to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic disconnections for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one are considered herein, both commencing from a common N-protected 3-aminoazetidine precursor. The key differentiation lies in the method of amide bond formation:

  • Pathway 1: Acylation via 2-Ethoxyacetyl Chloride. A classic and direct approach involving the reaction of an activated carboxylic acid derivative with the azetidine amine.

  • Pathway 2: Peptide Coupling with 2-Ethoxyacetic Acid. A milder alternative that utilizes modern coupling reagents to facilitate amide bond formation without the need for an acyl chloride intermediate.

This guide will dissect each pathway, providing a rationale for the chosen methodologies and offering detailed, step-by-step experimental procedures based on established and analogous chemical transformations.

Pathway 1: Synthesis via Acylation with 2-Ethoxyacetyl Chloride

This pathway is predicated on the highly efficient reaction between an amine and an acyl chloride. The synthesis is broken down into four key stages: preparation of the key N-Boc-3-aminoazetidine intermediate, synthesis of the 2-ethoxyacetyl chloride acylating agent, the coupling reaction, and the final deprotection.

Causality Behind Experimental Choices

The use of a Boc (tert-butyloxycarbonyl) protecting group for the azetidine nitrogen is a strategic choice. It is stable under the basic conditions of the acylation reaction but can be readily removed under acidic conditions without compromising the newly formed amide bond. The conversion of ethoxyacetic acid to its acyl chloride derivative significantly enhances its electrophilicity, allowing for a rapid and often high-yielding acylation reaction.

Experimental Protocols

Stage 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate

This crucial intermediate can be synthesized from commercially available 1-benzhydrylazetidin-3-ol in a three-step sequence.

  • Step 1a: Synthesis of 1-benzhydrylazetidin-3-yl methanesulfonate. To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mesylate.

  • Step 1b: Synthesis of N-(1-benzhydrylazetidin-3-yl)acetamide. The crude mesylate from the previous step is dissolved in acetonitrile, and aqueous ammonia (10 eq) is added. The reaction mixture is heated to 80 °C in a sealed tube for 12 hours. After cooling, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated. The resulting amine is then acetylated without further purification by dissolving it in DCM, adding triethylamine (1.5 eq) and acetyl chloride (1.2 eq) at 0 °C. The reaction is stirred for 1 hour before quenching with saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 1c: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate. The N-acetylated compound is first debenzhydrylated. To a solution of N-(1-benzhydrylazetidin-3-yl)acetamide (1.0 eq) in methanol is added 10% Pd/C (0.1 eq), and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting acetamide is then subjected to Boc protection by dissolving it in a 1:1 mixture of THF and water, adding sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction is stirred at room temperature for 12 hours. The THF is removed in vacuo, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. Finally, the acetyl group is removed by hydrolysis. The N-Boc protected acetamide is dissolved in methanol, and a 2M solution of sodium hydroxide (5.0 eq) is added. The mixture is refluxed for 4 hours. After cooling and neutralization with 1M HCl, the methanol is removed, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to afford tert-butyl 3-aminoazetidine-1-carboxylate.

Stage 2: Synthesis of 2-Ethoxyacetyl chloride

  • Step 2a: Synthesis of 2-Ethoxyacetic acid. In a round-bottomed flask, metallic sodium (3.0 eq) is carefully added to absolute ethanol under reflux. Once the sodium has completely dissolved, a solution of chloroacetic acid (1.5 eq) in absolute ethanol is added portion-wise. The mixture is heated for a further 10 minutes. The excess ethanol is removed by distillation. The residue is dissolved in water and acidified with concentrated HCl. The resulting solution is extracted with ether, and the combined organic extracts are dried and concentrated. The crude ethoxyacetic acid is purified by vacuum distillation, with a reported yield of approximately 74%.[1]

  • Step 2b: Synthesis of 2-Ethoxyacetyl chloride. 2-Ethoxyacetic acid (1.0 eq) is heated at reflux with thionyl chloride (1.5 eq) for 2 hours. The excess thionyl chloride is removed by distillation to yield the crude 2-ethoxyacetyl chloride, which can be used in the next step without further purification.

Stage 3: Acylation of tert-butyl 3-aminoazetidine-1-carboxylate

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, a solution of 2-ethoxyacetyl chloride (1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give tert-butyl 3-(2-ethoxyacetamido)azetidine-1-carboxylate.

Stage 4: Deprotection to Yield 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

The N-Boc protected product from Stage 3 is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a minimal amount of water and basified with 2M NaOH. The aqueous layer is then extracted with DCM, and the combined organic layers are dried and concentrated to afford the final product, 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

Workflow Visualization

Pathway 1: Acylation with 2-Ethoxyacetyl Chloride cluster_0 Synthesis of N-Boc-3-aminoazetidine cluster_1 Synthesis of 2-Ethoxyacetyl Chloride cluster_2 Coupling and Deprotection A 1-Benzhydrylazetidin-3-ol B Mesylation A->B C Amination & Acetylation B->C D Debenzhydrylation & Boc Protection C->D E Hydrolysis D->E F tert-butyl 3-aminoazetidine-1-carboxylate E->F L Acylation F->L G Chloroacetic Acid I 2-Ethoxyacetic Acid G->I H Sodium Ethoxide H->I J Thionyl Chloride I->J K 2-Ethoxyacetyl Chloride J->K K->L M N-Boc Protected Product L->M N Deprotection (TFA) M->N O 1-(Azetidin-3-yl)-2-ethoxyethan-1-one N->O

Caption: Workflow for the synthesis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one via acylation.

Pathway 2: Synthesis via Peptide Coupling

This pathway offers a milder alternative to the use of a reactive acyl chloride by employing a peptide coupling agent to facilitate the amide bond formation. This approach is particularly advantageous when dealing with sensitive substrates.

Causality Behind Experimental Choices

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid in situ to form a highly reactive ester intermediate, which then readily reacts with the amine. This process avoids the need to isolate the often-unstable acyl chloride and generally proceeds under mild conditions with high efficiency and minimal side reactions. The choice of HATU is based on its high reactivity and low propensity for racemization, although racemization is not a concern for ethoxyacetic acid.[2][3]

Experimental Protocols

Stage 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate

The synthesis of this intermediate is identical to Stage 1 in Pathway 1.

Stage 2: Synthesis of 2-Ethoxyacetic acid

The synthesis of this starting material is identical to Step 2a in Pathway 1.[1]

Stage 3: Peptide Coupling

To a solution of 2-ethoxyacetic acid (1.0 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq), and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, tert-butyl 3-(2-ethoxyacetamido)azetidine-1-carboxylate, is purified by column chromatography.[2]

Stage 4: Deprotection to Yield 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

The deprotection of the N-Boc group is carried out under the same conditions as in Stage 4 of Pathway 1.

Workflow Visualization

Pathway 2: Peptide Coupling cluster_0 Synthesis of N-Boc-3-aminoazetidine cluster_1 Synthesis of 2-Ethoxyacetic Acid cluster_2 Coupling and Deprotection A 1-Benzhydrylazetidin-3-ol B Mesylation A->B C Amination & Acetylation B->C D Debenzhydrylation & Boc Protection C->D E Hydrolysis D->E F tert-butyl 3-aminoazetidine-1-carboxylate E->F J Peptide Coupling (HATU, DIPEA) F->J G Chloroacetic Acid I 2-Ethoxyacetic Acid G->I H Sodium Ethoxide H->I I->J K N-Boc Protected Product J->K L Deprotection (TFA) K->L M 1-(Azetidin-3-yl)-2-ethoxyethan-1-one L->M

Caption: Workflow for the synthesis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one via peptide coupling.

Comparative Analysis of Synthesis Pathways

The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, the availability and cost of reagents, and the desired purity of the final product. The following table provides a comparative summary of the key performance indicators for each pathway.

ParameterPathway 1: Acylation with 2-Ethoxyacetyl ChloridePathway 2: Peptide Coupling
Overall Yield Expected to be good to high.Generally high and reproducible.
Reaction Conditions Can be harsh due to the use of thionyl chloride and the generation of HCl during acylation.Milder, near-neutral conditions.
Reagent Handling Requires handling of moisture-sensitive and corrosive 2-ethoxyacetyl chloride and thionyl chloride.Coupling reagents like HATU are solids and generally easier to handle, though they can be expensive.
Purification The acylation step is often high-yielding and may require minimal purification. By-products from the acyl chloride formation need to be carefully removed.The coupling reaction may require chromatographic purification to remove the coupling agent by-products.
Scalability Generally well-suited for large-scale synthesis due to the use of inexpensive reagents.May be less cost-effective for large-scale production due to the high cost of peptide coupling reagents.
Substrate Scope The high reactivity of the acyl chloride may not be suitable for substrates with sensitive functional groups.The mild conditions are compatible with a wider range of functional groups.

Conclusion and Recommendations

Both pathways presented are viable and effective for the synthesis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one.

  • Pathway 1 is a robust and cost-effective choice for large-scale production, provided that the necessary precautions for handling corrosive and moisture-sensitive reagents are taken. Its directness and the high reactivity of the acyl chloride can lead to high throughput.

  • Pathway 2 offers a milder and often more controlled reaction, making it an excellent choice for smaller-scale laboratory synthesis, especially when dealing with complex or sensitive substrates. The higher cost of coupling reagents may be a limiting factor for industrial-scale applications.

Ultimately, the optimal choice of synthetic route will be dictated by the specific needs and constraints of the research or production environment. This guide provides the necessary foundational information to make an informed decision and to successfully execute the synthesis of this valuable azetidine building block.

References

  • Fuson, R. C., & Wojcik, B. H. (1931). Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses, 11, 48. doi:10.15227/orgsyn.011.0048. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-azido-2-methoxyacetyl chloride. Retrieved from [Link]

  • Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8033. doi:10.3390/molecules27228033. Retrieved from [Link]

  • Google Patents. (2015, February 11). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Google Patents. (2018, December 25). CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Azetidin-3-yl)-2-ethoxyethan-1-one proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling functionalized heterocycles by treating them as generic organic waste. 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a highly specialized pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling functionalized heterocycles by treating them as generic organic waste. 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a highly specialized pharmaceutical building block. Because it contains a strained 4-membered azetidine ring and a reactive secondary amine, it cannot be routed through standard bulk solvent disposal.

This guide provides a self-validating, mechanistically grounded standard operating procedure (SOP) for the safe handling, deactivation, and disposal of this compound, ensuring absolute compliance with laboratory safety and environmental regulations.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the quantitative and structural parameters of the waste material.

PropertyValueOperational Implication
Chemical Name 1-(Azetidin-3-yl)-2-ethoxyethan-1-oneFunctionalized heterocycle requiring specialized segregation.
CAS Number 1592692-45-9[1]Unique identifier for waste manifesting.
Molecular Formula C7H13NO2High organic content; requires thermal destruction.
Molecular Weight 143.18 g/mol [1]Used to calculate stoichiometric quenching equivalents.
Structural Features Secondary amine, ethoxy ketoneSusceptible to nitrosation; nucleophilic.
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2)Mandates strict PPE (nitrile gloves, splash goggles)[2].

Mechanistic Safety Insights (The "Why")

To build a truly safe laboratory environment, scientists must understand the causality behind safety protocols rather than blindly following steps. The disposal of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is governed by two critical chemical vulnerabilities:

  • Ring Strain and Nucleophilicity: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). The secondary amine nitrogen is highly basic and nucleophilic. If left as a free base in mixed waste, it can aggressively attack electrophilic solvents (like halogenated waste) or undergo unwanted condensation reactions with aldehydes/ketones, potentially leading to exothermic events or pressure buildup in sealed waste carboys[2].

  • The Nitrosamine Formation Risk (Critical): As a secondary amine, this compound is highly susceptible to nitrosation. If commingled with waste containing nitrites ( NO2−​ ) or nitrogen oxides ( NOx​ ) under acidic conditions, it will rapidly form N-nitrosoazetidine derivatives. Nitrosamines are potent, cohort-of-concern mutagens and carcinogens. Therefore, azetidine waste must be strictly segregated from all oxidizing agents and nitric acid streams [3].

Operational Disposal Protocol

The following step-by-step methodology ensures the chemical is deactivated, stabilized, and packaged for compliant RCRA disposal.

Phase 1: Quenching and Stabilization (Salt Formation)

Objective: Convert the reactive, volatile free base into a stable, non-nucleophilic salt.

  • Preparation: Transfer the reaction mixture or neat chemical waste containing 1-(Azetidin-3-yl)-2-ethoxyethan-1-one into a dedicated quenching flask within a certified fume hood.

  • Acidification: While stirring at 200 rpm, slowly add 1M Hydrochloric Acid (HCl) dropwise. The protonation of the azetidine nitrogen is exothermic; monitor the temperature to ensure it does not exceed 35°C.

  • Self-Validation (pH Check): The stabilization is only considered complete when the solution's pH stabilizes between 5.0 and 6.0 (verified via pH test strips or a calibrated probe). This validates the complete protonation of the amine without creating a highly corrosive, overly acidic waste stream.

Phase 2: Segregation and Consolidation

Objective: Prevent incompatible chemical reactions during storage.

  • Container Selection: Transfer the neutralized aqueous/organic mixture into a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Strict Exclusion: Ensure the container has never previously held nitrites, nitric acid, or strong oxidizers.

  • Self-Validation (Containment): Implement a secondary containment tray specifically color-coded for "Amine/Alkaloid Waste." This physical barrier prevents accidental commingling with incompatible acid/oxidizer carboys, ensuring zero probability of in-situ nitrosamine formation.

Phase 3: RCRA-Compliant Packaging and Labeling

Objective: Meet EPA/RCRA and DOT transport standards.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic/Irritant (Contains Neutralized Azetidine Derivatives)."

  • Waste Coding: While this specific CAS is not explicitly P- or U-listed, it falls under characteristic hazardous waste. Assign the appropriate EPA D-codes based on the final mixture (e.g., D001 if mixed with flammable organic solvents, or D002 if the pH strays into corrosive territory)[3].

Phase 4: Ultimate Disposal
  • Manifesting: Contract with an EPA-permitted hazardous waste disposal facility.

  • Destruction Method: Specify high-temperature rotary kiln incineration (>1000°C) on the waste manifest. This is the only acceptable method, as the extreme thermal environment guarantees the complete cleavage of the strained azetidine ring and prevents any environmental contamination.

Disposal Workflow Visualization

Workflow A Waste Generation: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one B Assess State: Free Base or Solution? A->B C Neutralization: Add 1M HCl to pH 5-6 B->C If Free Base D Segregation: Isolate from Nitrites/Oxidizers B->D If Neutralized Solvent C->D Validated by pH 5-6 E Packaging: HDPE/Amber Glass (RCRA Labeled) D->E F Final Disposal: High-Temp Incineration (>1000°C) E->F

Fig 1: Step-by-step disposal and neutralization workflow for azetidine-containing waste.

References

  • 1592692-45-9 | 1-(Azetidin-3-yl)-2-ethoxyethan-1-one | BLD Pharm. bldpharm.com.
  • SAFETY DATA SHEET - TCI Chemicals (Azetidine Hydrochloride). tcichemicals.com.
  • Waste Minimization Issues And Options Volume II - EPA NEPIS (Secondary Amine & RCRA Guidelines). epa.gov.

Sources

Handling

Personal protective equipment for handling 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

As a Senior Application Scientist, I approach the handling of novel pharmaceutical building blocks like 1-(Azetidin-3-yl)-2-ethoxyethan-1-one not just as a compliance exercise, but as an exercise in predictive chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical building blocks like 1-(Azetidin-3-yl)-2-ethoxyethan-1-one not just as a compliance exercise, but as an exercise in predictive chemistry. Safety protocols fail when they are treated as arbitrary rules; they succeed when they are built on a foundation of mechanistic causality.

This guide provides the essential, step-by-step operational and logistical framework for safely handling this specific azetidine derivative.

Mechanistic Hazard Profile

To handle 1-(Azetidin-3-yl)-2-ethoxyethan-1-one safely, we must first understand its structural behavior. The molecule features a highly strained four-membered nitrogen heterocycle (azetidine) linked to an ethoxyethan-1-one (ethoxyacetyl) tail.

The inherent ring strain of the azetidine heterocycle (~26 kcal/mol) significantly increases its basicity and nucleophilicity compared to unstrained aliphatic amines, a property well-documented in for azetidine derivatives[1]. Consequently, it is highly reactive toward biological tissues, causing severe skin and eye irritation. Furthermore, the lipophilic ether-ketone tail acts as a permeation enhancer, increasing the rate at which the corrosive amine can penetrate dermal layers.

Table 1: Predictive Physicochemical Hazard Profile

PropertyValue / CharacteristicOperational Implication
Molecular Formula C8H15NO2 (MW: 157.21 g/mol )Low molecular weight organic; likely a volatile liquid or low-melting solid at room temperature.
Functional Groups Secondary Amine, Ketone, EtherHighly reactive nucleophile; incompatible with strong oxidizers, acids, and electrophiles.
Ring Strain ~26 kcal/molDrives rapid, exothermic reactions; requires strict temperature control during synthesis.
Basicity (pKa) ~11.2 (estimated for azetidine NH)Corrosive to skin/mucous membranes; necessitates acid-neutralization for spills.

Personal Protective Equipment (PPE) Matrix

According to the, the selection of PPE must be dictated by a mechanistic hazard assessment rather than generic laboratory guidelines[2]. Because of this compound's dermal penetration potential, standard nitrile gloves are insufficient for prolonged contact.

Table 2: PPE Selection and Causality

PPE CategorySpecificationMechanistic JustificationSelf-Validation Step
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)The ethoxyethan-1-one tail acts as a permeation enhancer. Butyl rubber provides superior resistance to ketones and amines.Perform a pneumatic inflation test on outer gloves prior to donning to check for micro-tears.
Eye/Face Protection ANSI Z87.1+ Chemical Splash Goggles AND Face ShieldAzetidine derivatives are severe ocular irritants and can cause irreversible corneal damage upon contact.Ensure indirect venting on goggles is clear to prevent vapor ingress and fogging.
Body Protection Flame-resistant (FR) Lab Coat, Tyvek® Sleeves, full-length trousersMitigates exposure from accidental splashing of the reactive amine and prevents skin sensitization.Verify cuffs are securely taped or tucked under the outer butyl gloves before handling.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesRequired only if handling outside a fume hood. Protects against inhalation toxicity of volatile amines.Conduct a positive/negative pressure seal check before entering the workspace.

Operational Workflow & Engineering Controls

As outlined in, reactive secondary amines necessitate strict engineering controls to prevent both acute exposure and long-term sensitization[3].

Protocol 1: Fume Hood Setup and Chemical Transfer

  • Purge and Prepare : Cycle your Schlenk line or transfer vessel with ultra-high purity (UHP) Argon three times.

    • Causality: Azetidines can slowly oxidize or absorb atmospheric moisture, forming corrosive hydrates.

    • Validation Check: Monitor the manifold pressure gauge; a steady vacuum baseline confirms a leak-free, moisture-free system.

  • Syringe Transfer : Use a gas-tight Hamilton syringe equipped with a PTFE-coated plunger.

    • Causality: The ketone moiety in the compound can swell and degrade standard rubber plungers, leading to contamination and seal failure.

    • Validation Check: Pull a small volume of Argon into the syringe and cap the needle; resistance against the plunger validates the seal integrity.

  • Immediate Decontamination : Rinse the syringe immediately post-transfer with 0.1 M HCl, followed by acetone, and dry.

    • Causality: The dilute acid protonates the azetidine amine, rendering it water-soluble, non-volatile, and safe for standard waste disposal.

Spill Response & Disposal Plan

In the event of a spill, do not use water or basic absorbents, which will simply spread the reactive amine.

Protocol 2: Emergency Spill Neutralization

  • Containment : Isolate the area. If the spill exceeds 5 mL outside of a fume hood, evacuate the immediate vicinity and don an OV respirator.

  • Neutralization : Apply a 5% citric acid solution or solid sodium bisulfate to the spill perimeter, working inward.

    • Causality: Mild acids neutralize the basic azetidine nitrogen without generating the excessive, dangerous exothermic heat typical of strong mineral acids.

  • Absorption : Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

    • Validation Check: Touch pH indicator paper to the absorbed slurry. A color shift indicating a pH of 6–7 confirms the amine is fully protonated and safe to sweep.

  • Disposal Segregation : Sweep the absorbent into a high-density polyethylene (HDPE) container. Label explicitly as "Halogen-Free Organic/Amine Waste" and manifest for hazardous disposal.

    • Validation Check: Ensure the waste container does not feel warm to the touch after 10 minutes, validating that no residual exothermic neutralization is occurring.

Process Visualization

Workflow Start Pre-Operation: Verify Fume Hood & PPE Handling Chemical Transfer: Argon-Purged Syringe Start->Handling Incident Spill or Exposure Detected? Handling->Incident Spill Spill Protocol: Neutralize (5% Citric Acid) Incident->Spill Yes (Spill) Exposure Exposure Protocol: Flush 15 mins & Medical Incident->Exposure Yes (Exposure) Dispose Waste Disposal: Segregate Amine Waste Incident->Dispose No (Success) Spill->Dispose Exposure->Dispose

Fig 1. Operational workflow and emergency decision matrix for handling azetidine derivatives.

References

  • Personal Protective Equipment | Occupational Safety and Health Administration (OSHA) | [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies of Sciences, Engineering, and Medicine |[Link]

Sources

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